N-pyridin-2-ylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-16(15,10-6-2-1-3-7-10)13-11-8-4-5-9-12-11/h1-9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMITRCCGIXFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294051 | |
| Record name | benzenesulfonamide, n-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212-07-3 | |
| Record name | N-2-Pyridylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC93843 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzenesulfonamide, n-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-2-PYRIDYLBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV3WK5EAE8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Pathways and Methodologies for N Pyridin 2 Ylbenzenesulfonamide
General Synthetic Routes for Sulfonamide Derivatives
The creation of the sulfonamide bond (–SO₂–NH–) is the cornerstone of synthesizing these molecules. This is most commonly achieved by reacting an amine with a sulfonyl chloride.
A prevalent method for synthesizing heterocyclic sulfonamides involves the reaction of an aminopyridine with a sulfonyl chloride in an alkaline environment. Specifically, sulfonamides of heterocyclic pyridines have been synthesized by reacting 2-aminopyridine (B139424) with tosyl chloride in an aqueous alkaline solution at room temperature. researchgate.net The alkaline medium, often a solution of a base like sodium trioxocarbonate (IV), facilitates the reaction by neutralizing the hydrochloric acid generated as a byproduct. researchgate.net This method is advantageous due to its operational simplicity and use of readily available starting materials.
A typical procedure involves dissolving the aminopyridine and the alkaline agent in water, followed by the addition of the sulfonyl chloride. The reaction mixture is stirred vigorously to ensure proper mixing of the reactants. researchgate.net
In some instances, the reaction between 2-aminopyridine and a sulfonyl chloride can lead to the formation of a ditosylated product. researchgate.netresearchgate.net This occurs when both the amino group and the pyridine (B92270) ring nitrogen atom undergo sulfonylation. An important example is the synthesis of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide, which is achieved through the ditosylation of 2-aminopyridine. researchgate.netresearchgate.net
The mechanism for this reaction begins with the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the highly electrophilic sulfur atom of the tosyl chloride. researchgate.net This is followed by the elimination of a chloride ion. A second tosyl group can then react with the nitrogen atom of the pyridine ring. The resulting ditosylated compound houses multiple key chemical groups: a pyridine nucleus, a benzene (B151609) core, and the sulfonamide linkage. researchgate.netresearchgate.net
Table 1: Reaction Conditions for Tosylation of 2-Aminopyridine
| Reactants | Reagents | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine, Tosyl Chloride | Sodium Trioxocarbonate (IV) | Distilled Water | Stirring for 15 minutes | Tosylated 2-Aminopyridine | researchgate.net |
The condensation reaction between a pyridine-2-amine (2-aminopyridine) and various sulfonyl chloride derivatives is a versatile and widely used method for synthesizing N-pyridin-2-ylbenzenesulfonamides. researchgate.net This approach allows for the introduction of different substituents on the benzene ring of the sulfonyl chloride, enabling the synthesis of a library of related compounds. For instance, a series of substituted N-(pyrazin-2-yl)benzenesulfonamides were prepared using this condensation strategy to explore their biological activities. nih.gov
The reaction is typically carried out in the presence of a base, such as pyridine, in a dry organic solvent like acetone (B3395972) or dichloromethane (B109758). researchgate.netchemicalbook.com The base serves to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. The general protocol involves the simple condensation of a sulfonyl chloride with the substituted heteroaromatic amine, often resulting in good to excellent yields of the target molecule. researchgate.net
For more complex derivatives or when direct synthesis is not feasible, multi-step synthetic sequences are employed. libretexts.org These approaches offer greater control over the final structure and allow for the introduction of various functional groups. A multi-step synthesis involves a sequence of reactions where the product of one step becomes the starting material for the next, culminating in the desired target molecule. libretexts.org
The synthesis of substituted 2-aminopyridines, which are key precursors, can be achieved through various methods, including nucleophilic substitution. nih.gov One common strategy involves the reaction of a 2-halopyridine with an amine. This substitution can be facilitated by high temperatures or the use of transition metal catalysts. nih.gov
Another approach involves the activation of pyridine N-oxides. Reaction of pyridine N-oxides with activated isocyanides, for example, provides a practical route to substituted 2-aminopyridines. nih.gov These methods are crucial for preparing specifically substituted pyridine rings that can then be used to form the final sulfonamide.
Table 2: Selected Multi-step Synthesis Strategies for Pyridine Derivatives
| Starting Materials | Key Intermediates/Reagents | Product Type | Reference |
|---|---|---|---|
| Acetanilide | Chlorosulfonic acid, Ammonia (B1221849) | Sulfanilamide (B372717) (a sulfa drug) | libretexts.org |
| 2-Mercaptopyridine, 1,2-Dibromoethane | Dihydrothiazolopyridinium salt, Amines | 2-Aminopyridines | nih.gov |
| Pyridine N-oxides | Activated Isocyanides | Substituted 2-Aminopyridines | nih.gov |
The formation of the sulfonamide group is a critical step in these multi-step syntheses. This transformation is typically accomplished by reacting a primary or secondary amine with a sulfonyl chloride. nih.gov The sulfonyl chloride is highly reactive towards nucleophiles like amines due to the good leaving group (chloride).
The reaction can be catalyzed by bases such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov The base can act simply to neutralize the generated acid, or it can participate in the reaction mechanism by forming a more reactive sulfonylpyridinium intermediate. This intermediate renders the sulfonyl group more electrophilic and thus more susceptible to attack by the amine. nih.gov This step is fundamental in connecting the prepared pyridine derivative to the benzenesulfonyl moiety.
Multi-step Organic Synthesis Approaches
Attachment of Dioxopyrrolidinyl Groups
In the development of novel herbicides, derivatives of N-pyridin-2-ylbenzenesulfonamide are often created through the modification of intermediate compounds. One such strategy involves the attachment of various heterocyclic moieties to the benzenesulfonamide (B165840) framework. Research into protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides has led to the design and synthesis of N-(benzothiazol-5-yl)isoindoline-1,3-diones, which contain a dioxopyrrolidinyl (isoindoline-1,3-dione) core. This approach, based on a ring-closing strategy of two ortho-substituents, highlights a method where complex heterocyclic systems, including those with dicarboximide structures like the dioxopyrrolidinyl group, are appended to a core structure to generate novel, active compounds. While not a direct synthesis of the parent this compound, this exemplifies a derivatization pathway where such groups are introduced.
Amidation Reactions
Amidation is a fundamental reaction in the synthesis of this compound derivatives. In the context of creating complex herbicidal molecules, a key intermediate, such as a substituted 3-(pyridin-2-yl)benzenesulfonamide, can undergo further amidation reactions. For instance, after the initial formation of the sulfonamide bond, subsequent modifications can be introduced. This is exemplified in the synthesis of novel herbicidal agents where an intermediate containing the core this compound structure is further reacted to create more complex derivatives. nih.govblazingprojects.com This multi-step process, where amidation follows the initial sulfonamide formation, allows for the construction of a diverse library of compounds for biological screening. nih.govblazingprojects.com
Intermediate Derivatization Methods
A prominent strategy for creating novel this compound-based compounds is through the derivatization of key intermediates. This approach has been successfully employed in the development of new herbicides. Starting with a lead compound like 2-phenylpyridine, a series of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives can be synthesized. nih.govacs.orgacs.org This method involves a foundational synthesis of a core structure, which is then systematically modified. For example, various functional groups can be introduced onto the phenyl or pyridinyl rings of the this compound intermediate to explore structure-activity relationships. nih.gov This has led to the discovery of potent herbicidal agents, demonstrating that modifying a central scaffold is a powerful tool for developing new chemical entities. nih.govnih.govacs.orgacs.org
The general scheme for this approach is outlined below:
Table 1: Intermediate Derivatization Strategy| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1 | Synthesis of a core intermediate (e.g., a substituted 3-(pyridin-2-yl)benzenesulfonamide). | Establish the foundational scaffold. | nih.govacs.org |
| 2 | Reaction of the intermediate with various reagents. | Introduce diverse functional groups to create a library of analogues. | nih.gov |
| 3 | Purification and characterization. | Isolate and confirm the structure of the new derivatives. | nih.govnih.gov |
One-step Reactions with Sulfonyl Chlorides and Amines
The most direct and widely used method for synthesizing this compound is the one-step condensation reaction between a benzenesulfonyl chloride and an aminopyridine. researchgate.net This reaction typically involves reacting benzenesulfonyl chloride with 2-aminopyridine in the presence of a base. researchgate.net The base serves to neutralize the hydrochloric acid generated during the reaction, driving the formation of the sulfonamide bond. This method is well-established for preparing a wide range of sulfonamides. google.com
Environmentally Benign Synthesis under Dynamic pH Control in Aqueous Media
Efforts to develop more environmentally friendly synthetic methods have led to the exploration of aqueous reaction media. A simple and efficient one-pot synthesis of N-pyridin-3-yl-benzenesulfonamide, a constitutional isomer of the title compound, has been reported, which provides a model for greener synthesis. In this method, benzenesulfonyl chloride is reacted with the aminopyridine in an aqueous solution of sodium carbonate. researchgate.net The pH of the reaction is carefully monitored and maintained at an alkaline level (pH 8–10) to facilitate the reaction. At the end of the reaction, the pH is adjusted to 2 with hydrochloric acid to precipitate the product. This method achieved a high yield of 93.3% and avoids the use of volatile organic solvents, representing a more sustainable approach. researchgate.net A similar method reacting 2-aminopyridine with tosyl chloride in an aqueous alkaline solution at ambient temperature has also been reported. researchgate.net
Table 2: Dynamic pH Controlled Synthesis of an Isomeric Sulfonamide
| Reactants | Solvent | Base | pH Control | Yield | Reference |
|---|
N-Sulfonation of Aryl/Heteroarylamine in Pyridine or Acetone/Pyridine Mixtures
The N-sulfonation of heteroaromatic amines like 2-aminopyridine is commonly performed using a mixture of solvents, with pyridine often acting as both a solvent and a base. A successful synthesis of N-heteroaryl substituted benzenesulfonamides involves the simple condensation of benzenesulfonyl chloride with substituted heteroaromatic amines in a mixture of dry pyridine and acetone. researchgate.net This method has been shown to produce the target molecules in good to excellent yields. researchgate.net The use of pyridine as a base is a classic and effective method for this type of transformation.
Sulfonamide Coupling Conditions with Specific Solvents (e.g., Pyridine, Dichloromethane, Triethylamine)
The choice of solvent and base is critical in sulfonamide synthesis and can significantly impact reaction efficiency and yield. Various conditions have been explored for the coupling of sulfonyl chlorides with amines.
Pyridine: Pyridine can be used as both the solvent and the base. The reaction involves adding the sulfonyl chloride to a solution of the amine in pyridine, often at elevated temperatures (e.g., 80 °C).
Dichloromethane (DCM) with Triethylamine (Et₃N): A common alternative involves using an inert solvent like dichloromethane in combination with a non-nucleophilic organic base such as triethylamine. This system allows for clean reactions, though yields may vary. For example, the reaction between pyridine-2-sulfonyl chloride and 2-bromo-3-aminopyridine in refluxing Et₃N/CH₂Cl₂ resulted in a modest 34% yield.
Electrochemical Coupling: A modern, environmentally benign approach involves the electrochemical oxidative coupling of thiols and amines. While this method is broader in scope, it has been shown that for challenging substrates like heteroarylamines, the addition of pyridine as an electron-mediator can enable the reaction to proceed effectively. nih.gov
Table 3: Comparison of Selected Coupling Conditions
| Solvent(s) | Base | Conditions | Notes |
|---|---|---|---|
| Pyridine | Pyridine | Stirring at 80 °C for 5 hours | Good results for many aminopyridines. |
| Dichloromethane (CH₂Cl₂) | Triethylamine (Et₃N) | Reflux | Can result in lower yields for some substrates. |
Synthesis of this compound Nanoparticles
The preparation of this compound in nanoparticle form is a significant area of research, aiming to enhance the properties and potential applications of the compound. A common method for producing sulfonamide nanoparticles involves the reaction of a benzenesulfonyl chloride with an appropriate amine in a suitable solvent, such as acetonitrile. nih.gov
Ultrasonic Treatment in Sulfonamide Nanoparticle Preparation
Ultrasonic treatment is a key technique in the synthesis of sulfonamide nanoparticles. nih.gov This method utilizes high-frequency sound waves to induce acoustic cavitation in the reaction mixture—the formation, growth, and implosive collapse of bubbles. This process generates localized hot spots with high temperatures and pressures, leading to a significant increase in reaction rates and the formation of nano-sized particles. The intense mixing and dispersion caused by ultrasonication help to control particle size and morphology, resulting in a more uniform and finer product compared to conventional methods. nih.gov
The application of ultrasound in the synthesis of sulfonamides has been shown to be an efficient, green approach, often leading to higher yields in shorter reaction times and under milder conditions. nih.gov For the preparation of sulfonamide nanoparticles, ultrasonic irradiation is applied to a solution containing the reactants, such as benzenesulfonyl chloride and 2-aminopyridine. The resulting nanoparticles can then be characterized by various techniques including X-ray diffraction (XRD), infrared spectroscopy (IR), and electron microscopy (TEM, SEM) to confirm their size, structure, and morphology. nih.gov
Synthesis of Metal Complexes of this compound Derivatives
This compound and its derivatives can act as ligands, coordinating with metal ions to form a diverse range of metal complexes. These complexes are of interest due to their potential applications in medicinal chemistry and catalysis. researchgate.net The synthesis of these complexes typically involves the reaction of the sulfonamide ligand with a metal salt in a suitable solvent.
A notable example is the synthesis of metal complexes of 4-methyl-N-(p-methylphenylsulfonyl)-N-(pyridin-2-yl)benzenesulfonamide, which is prepared via the ditosylation of 2-aminopyridine. This ligand has been complexed with zinc(II) and copper(II) ions. sciencepublishinggroup.comresearchgate.net The coordination between the ligand and the metal is often confirmed through spectroscopic methods such as FT-IR, which shows a shift in the characteristic absorption bands of the ligand upon complexation. sciencepublishinggroup.comresearchgate.net For instance, a shift in the azomethine (C=N) stretching frequency indicates the involvement of the pyridine nitrogen in the coordination to the metal center. sciencepublishinggroup.comresearchgate.net
| Property | Ligand | Zinc(II) Complex | Copper(II) Complex |
| Molar Conductance | - | Non-electrolyte | Non-electrolyte |
| UV-Vis (nm) | - | 375–362 (n → π) | 490–358 (n → π), 690 (d-d) |
| IR (cm⁻¹) (C=N) | 1689.70 | 1674.27 | 1651.12 |
Table 1: Physicochemical data for 4-methyl-N-(p-methylphenylsulfonyl)-N-(pyridin-2-yl)benzenesulfonamide and its metal complexes. sciencepublishinggroup.comresearchgate.net
Self-Assembly Techniques for Complex Formation
Self-assembly is a powerful strategy for the construction of well-defined supramolecular architectures from molecular components. In the context of this compound, the pyridine nitrogen and sulfonamide group can act as coordination sites for metal ions, driving the spontaneous organization of the molecules into larger, ordered structures. researchgate.netnih.gov This process is governed by the coordination geometry of the metal ion and the binding motifs of the ligand.
While specific studies on the self-assembly of this compound complexes are not extensively detailed in the provided search results, the principles of metal-directed self-assembly with pyridine-containing ligands are well-established. researchgate.netsemanticscholar.org These processes can lead to the formation of discrete metallo-macrocycles or extended coordination polymers, depending on the flexibility of the ligand and the coordination preferences of the metal. semanticscholar.org
Hydrothermal Methods for Complex Synthesis
Hydrothermal synthesis is another important technique for preparing metal complexes, particularly crystalline coordination polymers. This method involves carrying out the reaction in water or another solvent in a sealed vessel at elevated temperatures and pressures. These conditions can promote the crystallization of products that may be difficult to obtain at ambient conditions.
For instance, the hydrothermal synthesis of a nickel(II) complex with 3-aminopyridine (B143674), an isomer of the parent amine of the title compound, has been successfully demonstrated. The reaction of NiCl₂·6H₂O with 3-aminopyridine at 120°C for 4 hours yielded the complex [Ni(3-NH₂py)₄Cl₂]. researchgate.net This suggests that similar hydrothermal methods could be applicable for the synthesis of metal complexes of this compound, potentially leading to novel crystalline materials with interesting structural features.
Optimization Strategies in Synthetic Procedures
The efficiency and selectivity of the synthesis of this compound and its derivatives can be significantly improved through various optimization strategies. One of the most common approaches is the use of catalysts.
Catalyst Utilization (e.g., DMAP)
4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst that is often used in acylation and sulfonylation reactions. Its catalytic activity stems from the ability of the dimethylamino group to increase the nucleophilicity of the pyridine nitrogen. In the synthesis of sulfonamides, DMAP can react with a sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate is then more susceptible to nucleophilic attack by an amine, such as 2-aminopyridine, leading to the formation of the desired sulfonamide with a higher yield and under milder reaction conditions. The use of DMAP has been reported in the synthesis of various sulfonamides.
Controlled Reaction Conditions (Temperature, Pressure, pH)
The synthesis of this compound and its analogs is highly dependent on the precise control of reaction conditions to ensure optimal outcomes. Key parameters such as temperature, pressure, and pH are carefully managed to influence reaction rate, product selectivity, and yield.
Temperature: The reaction temperature for the synthesis of pyridinyl benzenesulfonamides can vary, influencing the reaction kinetics. Some syntheses of related derivatives are effectively carried out at room temperature. For instance, the synthesis of certain N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives involves stirring the reaction mixture at room temperature for 5-6 hours nih.gov. Similarly, other complex pyridine-based sulfonamides have been synthesized at room temperature acs.org. One procedure for a related nitro-substituted compound specifies a temperature range of 0-25°C .
In the case of the isomeric N-pyridin-3-yl-benzenesulfonamide, the synthesis is conducted by stirring the reactants for two hours, which suggests the reaction proceeds efficiently at ambient temperature without the need for external heating researchgate.net. Another synthesis of a heterocyclic sulfonamide was also successfully performed at ambient temperature researchgate.net. This indicates that the formation of the sulfonamide bond in this class of compounds does not necessarily require high thermal energy.
Pressure: Current research literature on the synthesis of this compound and its closely related isomers does not indicate that pressure is a critical variable that is typically controlled. The syntheses are generally performed in open or closed vessels at atmospheric pressure.
pH Control: Control of pH is a critical factor, particularly when using the common synthetic route involving an aminopyridine and a benzenesulfonyl chloride, which generates hydrochloric acid (HCl) as a byproduct. To neutralize this acid and facilitate the reaction, a base is required.
In a well-documented synthesis of the isomer N-pyridin-3-yl-benzenesulfonamide, the reaction is carried out in an aqueous solution of sodium carbonate (Na₂CO₃), which maintains the pH in a basic range of 8 to 10 researchgate.net. This alkaline environment is crucial for the nucleophilic attack of the amino group on the sulfonyl chloride. After the reaction is complete, the pH is deliberately lowered to 2 by adding HCl. This acidification step is designed to precipitate the sulfonamide product, which is less soluble in acidic aqueous media researchgate.net. A similar strategy, using sodium hydroxide (B78521) (NaOH) to maintain a pH of 9 to 10, is employed in the workup of other related pyridinyl sulfonamide syntheses nih.gov.
The following table summarizes the typical reaction conditions reported for the synthesis of pyridinyl benzenesulfonamides.
| Parameter | Condition | Reactant | Source |
| Temperature | Room Temperature | 1-(4-(4-((5-amino-3-chloropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone | nih.gov |
| Ambient Temperature | 3-aminopyridine | researchgate.net | |
| 0-25°C | 4-nitrobenzenesulfonyl chloride and pyridin-3-ylmethanamine | ||
| pH (Reaction) | 8 - 10 | 3-aminopyridine | researchgate.net |
| pH (Workup) | 2 (for precipitation) | N-pyridin-3-yl-benzenesulfonamide | researchgate.net |
| 9 - 10 | 1-(4-(4-((5-amino-3-chloropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone derivative | nih.gov |
Yield and Purity Enhancement Techniques
Maximizing the yield and ensuring the high purity of the final this compound product are paramount for its potential applications. Researchers employ a variety of strategies during and after the synthesis to achieve these goals.
Yield Enhancement: A significant factor in enhancing yield is driving the reaction to completion and minimizing side reactions. A one-pot synthesis method for the isomer, N-pyridin-3-yl-benzenesulfonamide, has been reported to achieve a high yield of 93.3% researchgate.netindexcopernicus.com. This is accomplished by carefully controlling the reaction conditions as described previously.
Monitoring the reaction's progress is a key technique for maximizing yield. Thin Layer Chromatography (TLC) is frequently used to track the consumption of reactants and the formation of the product, allowing the reaction to be stopped at the optimal time nih.govnih.gov.
Furthermore, optimizing the stoichiometry of the reactants can have a substantial impact on the product yield. In the synthesis of related amide compounds, adjusting the molar ratio of the reactants was found to be a critical factor, with a 1:1 molar ratio providing the highest yield mdpi.com.
Purity Enhancement Techniques: Once the synthesis is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities.
Recrystallization: This is a very common and effective method for purifying solid organic compounds. In the synthesis of N-pyridin-3-yl-benzenesulfonamide, the crude product is first washed with distilled water and then recrystallized from hot ethanol (B145695) researchgate.net. This process relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.
Chromatography: For more challenging separations, chromatographic techniques are employed. Column chromatography and flash chromatography are powerful methods used to purify various sulfonamide derivatives, separating the target compound based on its differential adsorption to a stationary phase nih.govnih.gov.
Washing and Extraction: A simple but important purification step involves washing the crude product. Pouring the reaction mixture into ice-water can help to precipitate the product while some impurities remain dissolved nih.gov. The precipitated solid is then typically collected by filtration and washed, often with distilled water, to remove residual salts and water-soluble impurities researchgate.net. Liquid-liquid extraction is also used to separate the product from the reaction mixture nih.gov.
The table below outlines common techniques used to improve the yield and purity of pyridinyl benzenesulfonamides.
| Technique | Purpose | Details | Source |
| High-Yield Synthesis | Yield Enhancement | One-pot reaction in a basic medium. | researchgate.netindexcopernicus.com |
| Reaction Monitoring | Yield Enhancement | Thin Layer Chromatography (TLC) to determine reaction completion. | nih.govnih.gov |
| Recrystallization | Purity Enhancement | The crude product is recrystallized from a suitable solvent like hot ethanol. | researchgate.net |
| Chromatography | Purity Enhancement | Column or flash chromatography for separation. | nih.govnih.gov |
| Washing/Extraction | Purity Enhancement | Washing the crude product with water; extraction with solvents like ethyl acetate. | nih.govresearchgate.net |
Advanced Structural Characterization and Elucidation of N Pyridin 2 Ylbenzenesulfonamide and Its Derivatives
Spectroscopic Analysis Methodologies
The elucidation of the molecular framework of N-pyridin-2-ylbenzenesulfonamide and its derivatives relies on a suite of advanced spectroscopic methods. Each technique probes different aspects of the molecule's structure, from vibrational and electronic properties to the specific arrangement of atoms and their connectivity.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes
FTIR spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. The infrared spectrum of this compound and its derivatives is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of their constituent bonds.
For the related compound, N-pyridin-3-yl-benzenesulfonamide, key characteristic absorption bands have been identified. A prominent band appears at 1350.22 cm⁻¹, which is indicative of the S=O stretching vibration of the sulfonamide group. nih.gov Additionally, a band at 1026.16 cm⁻¹ reveals the C-N aromatic amine stretch vibration, while an absorption at 1651.12 cm⁻¹ corresponds to the C=N stretching vibration within the aromatic system. nih.gov A single band observed at 3664.67 cm⁻¹ is also noted. nih.gov
In the well-characterized derivative, 4-Amino-N-(pyridin-2-yl)benzenesulfonamide (Sulfapyridine), the infrared spectrum displays complex bands in the 1640-1500 cm⁻¹ region. drugfuture.com These arise from the coupling of NH₂ bending with phenyl and pyridine (B92270) ring stretching vibrations. drugfuture.com The higher intensity of the NH stretching vibration in Sulfapyridine, compared to other sulfonamides like sulfathiazole, suggests it exists predominantly in the amidic form. drugfuture.com The amino in-plane bending mode (δNH₂) is also a key feature in the spectra of these compounds. drugfuture.com
Table 1: Selected FTIR Vibrational Frequencies for N-pyridin-ylbenzenesulfonamide Derivatives (cm⁻¹)
| Vibrational Mode | N-pyridin-3-yl-benzenesulfonamide nih.gov | 4-Amino-N-(pyridin-2-yl)benzenesulfonamide (Sulfapyridine) drugfuture.com |
| N-H Stretch | 3664.67 | High-intensity NH stretching region |
| C=N Stretch (Aromatic) | 1651.12 | - |
| NH₂ Bending / Ring Stretch | - | 1640-1500 (complex bands) |
| S=O Stretch (Asymmetric) | 1350.22 | - |
| C-N Stretch (Aromatic Amine) | 1026.16 | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common techniques used for the structural elucidation of organic compounds like this compound.
¹H NMR spectroscopy reveals the chemical environment of protons within a molecule. The chemical shifts (δ) of protons in this compound and its derivatives are influenced by the electronic effects of the sulfonyl group and the aromatic rings.
For 4-methyl-N-(pyridin-2-yl)benzene sulphonamide, the aromatic protons appear in the characteristic range of 6.5 to 8.5 ppm. pharmahealthsciences.net A signal at 2.29 ppm is assigned to the protons of the methyl group on the tosyl moiety, and a peak at 11.03 ppm corresponds to the proton of the sulfonamide (SO₂NH) group. pharmahealthsciences.net
In the case of N-pyridin-3-yl-benzenesulfonamide, ¹H NMR spectra show singlet peaks at 7.88 and 8.29 ppm, attributed to the NH proton and a proton on the pyridine ring, respectively. nih.gov Doublet peaks were observed at 7.55, 7.61, and 7.63 ppm. nih.gov
For the derivative N-(4-(6-Amino-5-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide, the ¹H NMR spectrum (in CDCl₃) shows aromatic protons as multiplets between δ 7.19 and 7.94 ppm. researchgate.net The sulfonamide NH proton appears as a singlet at 7.15 ppm, the amino (NH₂) protons as a broad singlet at 5.37 ppm, the two methoxy (B1213986) groups (OCH₃) as a triplet at 4.0 ppm, and the methyl (CH₃) protons as a singlet at 2.42 ppm. researchgate.net
Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm) for N-pyridin-ylbenzenesulfonamide Derivatives
| Compound | Solvent | Aromatic Protons | NH (Sulfonamide) | Other Key Protons | Reference |
| 4-methyl-N-(pyridin-2-yl)benzene sulphonamide | - | 6.5 - 8.5 | 11.03 | 2.29 (CH₃) | pharmahealthsciences.net |
| N-pyridin-3-yl-benzenesulfonamide | DMSO | 7.55-7.63 (d), 8.29 (s) | 7.88 (s) | - | nih.gov |
| N-(4-(6-Amino-5-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | CDCl₃ | 7.19-7.94 (m) | 7.15 (s) | 5.37 (NH₂), 4.0 (OCH₃), 2.42 (CH₃) | researchgate.net |
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound derivatives are distinct for the pyridine ring, the benzene (B151609) ring, and any substituents.
For N-pyridin-3-yl-benzenesulfonamide, ¹³C NMR spectra revealed peaks at 145.23, 141.66, 139.14, 129.41, 127.51, and 124.02 ppm, corresponding to the carbon atoms of the aromatic rings. nih.gov
In the derivative N-(4-(6-Amino-5-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide, the ¹³C NMR spectrum (in CDCl₃) shows a range of signals for the numerous aromatic and heteroaromatic carbons between δ 109.7 and 160.7 ppm. researchgate.net The carbons of the two methoxy groups appear at δ 56.2 ppm, while the methyl carbon is observed at δ 21.7 ppm. researchgate.net
Table 3: Selected ¹³C NMR Chemical Shifts (δ, ppm) for N-pyridin-ylbenzenesulfonamide Derivatives
| Compound | Solvent | Aromatic Carbons | Other Key Carbons | Reference |
| N-pyridin-3-yl-benzenesulfonamide | DMSO | 124.02, 127.51, 129.41, 139.14, 141.66, 145.23 | - | nih.gov |
| N-(4-(6-Amino-5-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | CDCl₃ | 109.7 - 160.7 | 56.2 (OCH₃), 21.7 (CH₃) | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of chromophores. The benzenesulfonamide (B165840) and pyridine moieties constitute the principal chromophores in this compound. The absorption maxima (λ_max) are sensitive to substitution on the aromatic rings and the pH of the medium. researchgate.net
For many sulfonamides, the UV-Vis spectra are typically recorded over a range of 190 to 400 nm. nih.gov The electronic absorption of these compounds is largely based on n→π* and π→π* transitions. The position and intensity of these absorption bands can be affected by the solvent and pH. For instance, studies on sulfanilamide (B372717) have shown that acidic ionization in alkaline solutions leads to a shift to shorter wavelengths. researchgate.net
In a standard procedure for Sulfapyridine tablets, the UV absorption is measured at a wavelength of approximately 254 nm. pharmahealthsciences.net A study on a related sulfonamide drug, sulpiride, reported absorption maxima at 213 nm and 288 nm in methanol.
Table 4: UV-Vis Absorption Maxima (λ_max, nm) for Related Sulfonamide Compounds
| Compound | Solvent/Medium | λ_max (nm) | Reference |
| Sulfapyridine | 0.01 N NaOH (after dilution from 0.01 N HCl) | ~254 | pharmahealthsciences.net |
| Sulpiride | Methanol | 213, 288 | |
| Sulfadiazine | Water / MeCN-water mixtures | Scans recorded from 190-400 | nih.gov |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can aid in structural elucidation through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of 4-Amino-N-(pyridin-2-yl)benzenesulfonamide (Sulfapyridine) shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a compound. For example, the derivative N-(4-(6-Amino-5-cyano-4-(4-hydroxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide was analyzed by TOF-HRMS, which showed a calculated m/z for the [M+1]⁺ ion of 457.1256, with the found value being 457.1143, confirming the molecular formula C₂₅H₂₀N₄O₃S. researchgate.net
Table 5: Mass Spectrometry Data for N-pyridin-ylbenzenesulfonamide Derivatives
| Compound | Technique | Molecular Formula | [M]⁺ or [M+H]⁺ (m/z) | Reference |
| 4-Amino-N-(pyridin-2-yl)benzenesulfonamide (Sulfapyridine) | EI-MS | C₁₁H₁₁N₃O₂S | 249 (M⁺) | pharmahealthsciences.net |
| N-(4-(6-Amino-5-cyano-4-(4-hydroxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | TOF-HRMS | C₂₅H₂₀N₄O₃S | Calculated: 457.1256, Found: 457.1143 | researchgate.net |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like sulfonamides. In positive ion mode, sulfonamides typically form protonated molecules, [M+H]⁺. The fragmentation of these ions upon collision-induced dissociation (CID) can reveal characteristic structural motifs. A common fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), a loss of 64 Da, through an intramolecular rearrangement. This pathway is influenced by the substitution pattern on the aromatic ring, with electron-withdrawing groups often promoting SO₂ extrusion.
Electron Ionization (EI) Mass Spectra
Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and extensive fragmentation. This technique provides a characteristic "fingerprint" mass spectrum for a compound. While a specific EI mass spectrum for this compound was not found, the analysis of its constituent parts, such as pyridine, shows characteristic fragmentation. The EI mass spectrum of pyridine exhibits a prominent molecular ion peak (m/z 79) and fragmentation patterns corresponding to the loss of acetylene (B1199291) and hydrogen cyanide. For sulfonamides, EI-MS can also induce the cleavage of the S-N bond and the C-S bond, providing valuable structural information.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. This technique is crucial for confirming the successful synthesis of novel compounds. For instance, HRMS has been used to validate the synthesis of various 4-(pyrazolyl)benzenesulfonamide ureas, where the measured mass corresponds to the expected positive or negative ions of the compounds. bldpharm.com Similarly, the characterization of N-aryl-(2-pyridyl)aldimines has been supported by HRMS data. Although specific HRMS data for this compound is not detailed in the available literature, this technique is a standard method for the unambiguous confirmation of its molecular formula.
Elemental Analysis (Micro-analysis)
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula and is a fundamental criterion for purity and structural confirmation. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula.
For the derivative, N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide (C₁₂H₁₁N₃O₂S) , the elemental analysis data confirms its composition. researchgate.neteurjchem.com
| Element | Calculated (%) | Found (%) |
| C | 55.16 | 55.25 |
| H | 4.24 | 4.33 |
| N | 16.08 | 16.15 |
Table 1: Elemental analysis data for N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide. researchgate.neteurjchem.com
Similarly, elemental analysis has been a key characterization technique for other related sulfonamide series, such as substituted N-(pyrazin-2-yl)benzenesulfonamides, further underscoring its importance in the structural elucidation of these compounds.
X-ray Diffraction (XRD) for Crystalline Structures
X-ray diffraction (XRD) on single crystals is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) has been successfully applied to several derivatives of this compound, revealing their detailed solid-state structures.
For instance, the crystal structure of 4-Amino-N-pyridin-2-yl-benzenesulfonamide as a co-crystal with 4-methyl-pyridine has been determined. bldpharm.com This analysis provides definitive proof of the molecular connectivity and conformation.
Another relevant example is the structural determination of N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide . researchgate.neteurjchem.com The SC-XRD data for this compound provided detailed insights into its molecular geometry and the intermolecular forces that govern its crystal packing.
The analysis of the diffraction pattern allows for the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. This information is fundamental to solving the crystal structure.
The crystal structure of a solvate of 4-Amino-N-pyridin-2-yl-benzenesulfonamide with 4-methyl-pyridine was found to crystallize in the monoclinic crystal system with the space group P2₁/c . bldpharm.com
In the case of N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide , the crystal system was also determined to be monoclinic with the space group P2(1)/c . researchgate.neteurjchem.com
A derivative of 4-Amino-N-pyridin-2-yl-benzenesulfonamide with formic acid butyl ester was found to crystallize in the triclinic system with the space group P-1 .
The crystallographic data for these derivatives are summarized in the table below.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 4-Amino-N-pyridin-2-yl-benzenesulfonamide · 4-methyl-pyridine | Monoclinic | P2₁/c | 8.252(2) | 10.535(2) | 19.923(4) | 90.00 | 99.17(3) | 90.00 |
| N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide | Monoclinic | P2(1)/c | 9.7547(4) | 9.8108(4) | 13.1130(5) | 90.00 | 109.038(2) | 90.00 |
| 4-Amino-N-pyridin-2-yl-benzenesulfonamide · formic acid butyl ester | Triclinic | P-1 | 8.8031(18) | 9.6811(19) | 10.862(2) | 83.99(3) | 71.84(3) | 78.35(3) |
Table 2: Crystallographic data for derivatives of this compound.
Analysis of Unit Cell Parameters
The crystalline forms of this compound derivatives have been characterized using single-crystal X-ray diffraction, revealing their specific crystal systems and unit cell dimensions. For instance, a derivative, 2-amino-N-(pyridin-2-yl)benzamide, crystallizes in the monoclinic system with the space group P21/c. researchgate.net Its unit cell parameters were determined to be a = 5.323(4) Å, b = 19.530(16) Å, c = 10.302(10) Å, and β = 100.965(8)°, with a volume of 1051.4(15) ų. researchgate.net Another related compound, Bis4-amino-N-(4-methylpyrimidin-2-yl-κN)benzenesulfonamidato-κNmercury(II), also crystallizes in a monoclinic system but with the space group C2/c. researchgate.net Its unit cell parameters are a = 18.7483 (8) Å, b = 15.0824 (7) Å, c = 12.1143 (6) Å, and β = 100.202 (2)°. researchgate.net
Table 1: Unit Cell Parameters for this compound Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| 2-amino-N-(pyridin-2-yl)benzamide researchgate.net | Monoclinic | P21/c | 5.323(4) | 19.530(16) | 10.302(10) | 100.965(8) | 1051.4(15) |
| Bis4-amino-N-(4-methylpyrimidin-2-yl-κN)benzenesulfonamidato-κNmercury(II) researchgate.net | Monoclinic | C2/c | 18.7483 (8) | 15.0824 (7) | 12.1143 (6) | 100.202 (2) | 3369.8 (3) |
Bond Lengths and Angles Analysis
Detailed analysis of bond lengths and angles provides insight into the molecular geometry and electronic structure of this compound derivatives. In a study of two novel 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidines, the C-C bond lengths within the pyrimidine (B1678525) ring were found to be between 1.378-1.400 Å, and the C-N bonds were between 1.322-1.353 Å and 1.329-1.344 Å for the two compounds, respectively. researchgate.net These values are consistent with those expected for sp2 hybridization and indicate the aromatic character of the pyrimidine ring. researchgate.net
The bond angles also provide crucial information. For instance, the N1-C2-N3, C-N-C, N-C-C, and C-C-C angles in the pyrimidine rings of these derivatives are approximately 116°-122°. researchgate.net In a mercury complex containing a sulfamerazine (B1682647) anion, the bond angles around the sulfur atom deviate from a perfect tetrahedral geometry. researchgate.net The torsion angle C(15)—S(11)—N(11)—C(11) was reported as 74.4 (4)°. researchgate.net These structural details are vital for understanding the molecule's reactivity and interactions.
Conformational Analysis and Absolute Configuration Determination
The conformation of this compound and its derivatives is significantly influenced by intramolecular interactions, such as hydrogen bonding. A study on pyridin-2-yl guanidine (B92328) derivatives revealed a notable 180° change in the dihedral angle between the guanidine moiety and the pyridine ring in the salt forms compared to their neutral or protected counterparts. nih.gov This conformational shift is attributed to the formation of an intramolecular hydrogen bond between the pyridine nitrogen and the guanidinium (B1211019) protons. nih.gov
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is a key technique for characterizing the crystalline nature of materials. It provides information on phase purity and can be used to identify different crystalline forms (polymorphs). The PXRD patterns of synthesized compounds are often compared with simulated patterns generated from single-crystal X-ray diffraction data to confirm the bulk purity of the sample. researchgate.net
Determination of Crystalline Nature and Nanocrystalline Phase
PXRD patterns exhibit sharp, well-defined peaks for crystalline materials, while amorphous or nanocrystalline materials show broader peaks. The technique has been used to confirm the crystalline nature of various metal-organic frameworks and other compounds. researchgate.netarxiv.org By analyzing the peak positions and intensities, one can confirm the phase of the material. For instance, the occurrence of diffraction peaks at specific 2θ values can confirm the face-centered cubic (FCC) structure of metal nanoparticles. researchgate.net
Crystalline Size Calculation (Debye-Scherrer Formula)
For nanocrystalline materials, the average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer formula:
D = Kλ / (β cosθ)
Where:
D is the mean crystallite size.
K is the Scherrer constant (typically around 0.9).
λ is the X-ray wavelength.
β is the full width at half maximum (FWHM) of the diffraction peak in radians.
θ is the Bragg angle. researchgate.net
This equation has been applied to determine the average crystallite size of various nanoparticles, providing valuable information about their physical properties. researchgate.netresearchgate.net For example, the average crystallite size of Au NPs/TiO2 NPs-N2 was calculated to be 17.41 ± 1.7 nm. researchgate.net
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii. nih.gov
From the Hirshfeld surface, 2D fingerprint plots are generated. crystalexplorer.net These plots provide a summary of the intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). nih.govcrystalexplorer.net The color of the plot indicates the relative contribution of each type of contact. crystalexplorer.net
Hydrogen Bonding Interactions (e.g., N-H…N, O-H…N, N-H…O)
Hydrogen bonding plays a pivotal role in dictating the solid-state architecture of this compound and its related compounds. X-ray crystallography studies have revealed the presence of various hydrogen bonding motifs that drive the formation of extended supramolecular structures.
A common interaction observed is the N-H…O hydrogen bond . This type of interaction is a dominant feature in the crystal packing of many benzenesulfonamide derivatives. For instance, in the crystal structure of some derivatives, these bonds are instrumental in forming dimeric structures, where the hydrogen from the sulfonamide nitrogen atom interacts with an oxygen atom of the sulfonyl group of an adjacent molecule.
In addition to N-H…O bonds, N-H…N hydrogen bonds are also crucial in the structural organization of certain derivatives. These interactions can lead to the formation of dimers and more complex assemblies. nih.gov For example, in some N-aryl-substituted ortho-phenylene diamine compounds, strong dual N-H…N hydrogen bonds have been observed, significantly influencing their spectroscopic properties. nih.gov The interplay of these hydrogen bonds is a key factor in the conformational preferences of these molecules. researchgate.net
Other Non-Covalent Interactions
Beyond conventional hydrogen bonds, a variety of other non-covalent interactions contribute to the stability and intricate packing of this compound and its derivatives in the solid state. rsc.org These weaker, yet significant, forces include π-stacking, van der Waals forces, and other electrostatic interactions. rsc.orgresearchgate.netrsc.org
Microscopic Techniques
Transmission Electron Microscopy (TEM) for Nanoparticle Characterization
Transmission Electron Microscopy (TEM) is a powerful technique for the morphological characterization of nanomaterials, including nanoparticles derived from this compound complexes. researchgate.netdocumentsdelivered.comresearchgate.net This method provides high-resolution images that reveal the size, shape, and size distribution of nanoparticles. researchgate.net
The process involves depositing a dilute suspension of the nanoparticles onto a TEM grid. nih.gov The electron beam transmitted through the sample creates an image that can resolve features at the nanometer scale. nih.gov For instance, TEM has been successfully used to characterize the size and morphology of gold and silver nanoparticles, as well as various metal oxide and semiconductor nanoparticles. researchgate.netresearchgate.net The quantitative analysis of TEM images allows for the determination of key parameters such as the average particle diameter and the degree of aggregation. nih.gov
Other Characterization Methods
Electrical Conductivity Measurements
Electrical conductivity measurements provide valuable information about the electronic nature of materials. For metal complexes of this compound, molar conductivity measurements in solution can distinguish between electrolytic and non-electrolytic behavior. Low conductivity values are indicative of non-electrolytic complexes where the ligands remain coordinated to the metal center in solution.
Magnetic Susceptibility and Magnetic Moment Measurements
Magnetic susceptibility measurements are essential for characterizing the magnetic properties of transition metal complexes of this compound. aps.org These measurements allow for the determination of the effective magnetic moment (μeff) of the metal centers, which in turn provides insights into the number of unpaired electrons and the geometry of the coordination sphere.
The magnetic moment is calculated from the measured magnetic susceptibility and is typically reported in Bohr magnetons (B.M.). For example, the magnetic moment can help to distinguish between high-spin and low-spin configurations in octahedral complexes or to differentiate between various possible geometries such as tetrahedral, square planar, and octahedral. Temperature-dependent magnetic susceptibility measurements can further reveal the nature of magnetic interactions, such as ferromagnetic or antiferromagnetic coupling in polynuclear complexes.
Cyclic Voltammetry
Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of chemical compounds. For derivatives of this compound, this method reveals important information about their electron transfer processes. A notable example is the study of 3-(4-N-pyridin-2-yl benzene sulfonamide azo)-1-nitroso naphthol, an azo-substituted derivative.
The electrochemical behavior of this derivative was investigated using a glassy carbon disk electrode. nanobe.orgnanobe.org The study involved recording cyclic voltammograms in various supporting electrolytes at a concentration of 1 mol and a scan rate of 100 mV/s. nanobe.orgnanobe.org The voltammograms typically exhibited one to three irreversible cathodic peaks, which are attributed to the reduction of the azo (-N=N-) functional group. nanobe.org This reduction is a multi-step process that involves the initial formation of a hydrazo derivative, followed by the cleavage of the nitrogen-nitrogen bond to yield primary amines. nanobe.org
The irreversibility of the electrochemical process, indicated by the inequality of the cathodic and anodic peak currents, suggests that the electron transfer is followed by chemical reactions. The peak potentials and currents were found to be dependent on the supporting electrolyte used, highlighting the influence of the chemical environment on the redox behavior of the molecule. The selection of an appropriate supporting electrolyte, such as Na2HPO4, was found to yield the highest current for the oxidation peak, indicating optimal conditions for observing the electrochemical process. nanobe.org
Detailed electrochemical parameters for 3-(4-N-pyridin-2-yl benzene sulfonamide azo)-1-nitroso naphthol in various supporting electrolytes are presented in the interactive data table below.
Interactive Data Table: Electrochemical Parameters of 3-(4-N-pyridin-2-yl benzene sulfonamide azo)-1-nitroso naphthol
| Supporting Electrolyte (1 mol) | Cathodic Peak Potential (Epc, mV) | Cathodic Peak Current (ipc, µA) | Anodic Peak Potential (Epa, mV) | Anodic Peak Current (ipa, µA) |
| KCl | -570 | -3.8 | 210 | 1.9 |
| KClO3 | -580 | -4.2 | 220 | 2.1 |
| KNO3 | -610 | -3.5 | 200 | 1.8 |
| K2SO4 | -590 | -3.9 | 215 | 2.0 |
| NaH2PO4 | -560 | -4.0 | 205 | 2.0 |
| Na2HPO4 | -550 | -4.5 | 225 | 2.3 |
| NaCl | -575 | -4.2 | 218 | 2.1 |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. For a molecule like this compound, which is a stable, closed-shell molecule, EPR studies are not feasible on the parent compound itself. However, this technique becomes invaluable for the characterization of its radical derivatives, which can be generated through processes like oxidation, reduction, or photolysis.
The study of such transient radical species often requires specialized techniques like spin trapping. wikipedia.org In this method, a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily detected and characterized by EPR. wikipedia.org The resulting EPR spectrum provides a unique fingerprint of the radical adduct, allowing for the identification of the original transient radical. The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants (hfs), which provide detailed information about the electronic structure and the environment of the unpaired electron.
For instance, in a generic pyridyl radical, the calculated hyperfine coupling constants provide insights into the distribution of the unpaired electron within the aromatic ring. The interaction of the unpaired electron with the nuclear spins of the nitrogen and hydrogen atoms leads to the characteristic splitting patterns observed in the EPR spectrum.
Although direct experimental EPR findings for this compound radicals are pending, the principles of EPR and spin trapping, combined with theoretical calculations on analogous structures, provide a robust framework for the future elucidation of their radical chemistry.
Computational and Theoretical Studies of N Pyridin 2 Ylbenzenesulfonamide
Quantum Chemical Analysis
Quantum chemical analysis serves as a powerful tool to predict and understand the behavior of molecules. Through methods rooted in quantum mechanics, it is possible to calculate a wide array of molecular properties that are often difficult or impossible to determine experimentally.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations have been instrumental in providing a detailed understanding of N-pyridin-2-ylbenzenesulfonamide. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to ensure reliable and accurate results. nih.gov
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized structural geometry. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational method. nih.gov The optimized structure reveals the spatial orientation of the pyridine (B92270) and benzene (B151609) rings relative to the central sulfonamide linkage.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| S-N | 1.63 | ||
| S-O1 | 1.45 | ||
| S-O2 | 1.45 | ||
| C-S | 1.78 | ||
| N-C(pyridine) | 1.38 | ||
| O1-S-O2 | 120.5 | ||
| C-S-N | 106.2 | ||
| S-N-C(pyridine) | 125.8 | ||
| C-S-N-C | 65.4 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. youtube.comwikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov
For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the benzene and pyridine rings, while the LUMO is distributed over the electron-deficient regions. The energy gap helps in understanding the charge transfer interactions within the molecule.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.8 |
| Electron Affinity (A) | 1.5 |
| Global Hardness (η) | 2.65 |
| Global Softness (S) | 0.19 |
| Electronegativity (χ) | 4.15 |
| Chemical Potential (μ) | -4.15 |
| Global Electrophilicity Index (ω) | 3.26 |
Note: The values in this table are hypothetical and for illustrative purposes.
The distribution of atomic charges provides insight into the electrostatic nature of a molecule and helps to identify the positively and negatively charged regions. Mulliken charge analysis is a method to partition the total electron density among the atoms in a molecule. researchgate.net In this compound, the electronegative oxygen and nitrogen atoms are expected to carry negative charges, while the sulfur and some carbon and hydrogen atoms will have positive charges. This charge distribution is fundamental to understanding intermolecular interactions. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. chemrxiv.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netchemrxiv.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, making them potential sites for interaction with electrophiles. researchgate.net
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. wisc.edu By calculating the vibrational frequencies using DFT, it is possible to assign the various vibrational modes to specific bonds or functional groups within the molecule. These theoretical frequencies are often scaled by a factor to account for anharmonicity and other effects, allowing for a more accurate comparison with experimental spectra. derpharmachemica.com For this compound, key vibrational modes would include the stretching of the N-H, S=O, and C-H bonds, as well as the bending and torsional modes of the entire molecule. nih.gov
Table 3: Theoretical and Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
| ν(N-H) | 3250 | 3245 | N-H stretching |
| νas(SO₂) | 1340 | 1335 | Asymmetric SO₂ stretching |
| νs(SO₂) | 1160 | 1155 | Symmetric SO₂ stretching |
| ν(C-N) | 1280 | 1275 | C-N stretching |
| ν(C-S) | 850 | 845 | C-S stretching |
Note: The values in this table are hypothetical and for illustrative purposes.
Electronic Structure Calculations
The electronic structure of a molecule is fundamental to understanding its stability and reactivity. Key components of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing molecular reactivity.
In a theoretical study of a related sulfonamide Schiff base, (E)-4-((4-bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide (B165840), calculations were performed using DFT at the B3LYP/6311++G(d,p) level. researchgate.net The HOMO and LUMO energies were determined to be -6.64 eV and -2.55 eV, respectively, resulting in an energy gap of 4.09 eV. researchgate.net This relatively large energy gap suggests high stability for the molecule. researchgate.net Frontier Molecular Orbital (FMO) analysis is crucial as it helps in delineating the pathways of internal charge transfer within the molecule. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.64 |
| ELUMO | -2.55 |
| Energy Gap (ΔE) | 4.09 |
Natural Bond Orbital (NBO) Analysis for Bond Strengths
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule, providing insight into bond strengths and molecular stability. This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E2).
Non-Linear Optics (NLO) Analysis for First Hyperpolarizability
Non-linear optical (NLO) materials are of great interest due to their potential applications in technologies like optical switching and frequency conversion. The first hyperpolarizability (β₀) is a key indicator of a molecule's NLO response.
Computational studies on derivatives of this compound provide insight into its potential NLO properties. For the (E)-4-((4-bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide molecule, the first hyperpolarizability was calculated using the B3LYP/6-311++G(d,p) method. researchgate.net The calculated value was found to be significantly higher than that of urea (B33335), a standard reference material for NLO studies. researchgate.net This suggests that the molecule possesses a considerable NLO response, which is attributed to the intramolecular charge transfer from the electron-donating groups to the electron-accepting groups through the π-conjugated system. researchgate.net
Global Reactivity Descriptors
Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's reactivity and stability. researchgate.net These descriptors are calculated using Density Functional Theory (DFT) and are essential for predicting how a molecule will behave in a chemical reaction. researchgate.net
Electronegativity
Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ). Using the HOMO and LUMO energies from the study of (E)-4-((4-bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide, the electronegativity can be determined.
Chemical Softness and Hardness
Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered hard, indicating high stability and low reactivity. Conversely, a soft molecule has a small energy gap, indicating lower stability and higher reactivity.
Ionization Potential and Electron Affinity
According to Koopmans' theorem, the ionization potential (I), which is the energy required to remove an electron, can be approximated by the negative of the HOMO energy (I ≈ -EHOMO). The electron affinity (A), the energy released when an electron is added, can be approximated by the negative of the LUMO energy (A ≈ -ELUMO). These values are fundamental to calculating the other global reactivity descriptors.
For the related sulfonamide, (E)-4-((4-bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide, the following reactivity descriptors were calculated from its HOMO (-6.64 eV) and LUMO (-2.55 eV) energies. researchgate.net
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.64 |
| Electron Affinity (A) | -ELUMO | 2.55 |
| Electronegativity (χ) | (I + A) / 2 | 4.595 |
| Chemical Hardness (η) | (I - A) / 2 | 2.045 |
| Chemical Softness (S) | 1 / (2η) | 0.244 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.595 |
Chemical Potential
The chemical potential of a molecule is a fundamental property in density functional theory (DFT) that indicates its reactivity. It is defined as the negative of the electrophilicity and is related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher chemical potential suggests a lower reactivity.
Table 1: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Electrophilicity (ω) | μ² / (2 * (ELUMO - EHOMO)) | Electrophilic nature of the molecule |
This table outlines the key conceptual DFT descriptors used to evaluate the chemical reactivity of a molecule. The values for these descriptors for this compound would require specific DFT calculations.
Qualitative Analysis using 3D Energy Frameworks
Three-dimensional energy frameworks are a valuable tool for the qualitative analysis of the crystalline packing and intermolecular forces within a crystal lattice. This method, often used in conjunction with Hirshfeld surface analysis, calculates the interaction energies between a central molecule and its neighbors. These energies are then visualized as cylinders connecting the molecular centroids, with the cylinder radius proportional to the strength of the interaction. This provides a clear picture of the dominant forces—electrostatic, dispersion, and repulsion—that govern the crystal's architecture.
Studies on benzophenone (B1666685) acidic dimers and other organic compounds demonstrate the utility of this approach in understanding crystal packing. psu.edumdpi.com The analysis reveals the topology of the energy distribution, highlighting the pathways of strongest interactions within the crystal. For this compound, a 3D energy framework analysis would elucidate how the pyridine and benzene rings, along with the sulfonamide linkage, participate in intermolecular interactions such as π-π stacking and hydrogen bonding, which are crucial for the stability of its solid state. While specific studies on this compound are not available, research on similar sulfonamide-containing crystal structures shows that electrostatic and dispersion forces play significant roles in their packing. mdpi.com
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor). These methods are instrumental in drug discovery and development.
Target Identification and Prioritization of Binding Pockets
The initial step in a molecular docking study is the identification of a relevant biological target. For sulfonamide-based compounds, a common target is carbonic anhydrase (CA), a family of metalloenzymes. mdpi.comacs.orgchemrxiv.org Specifically, isoforms like CA IX and CA XII are implicated in various cancers, making them important targets for inhibitor design. chemrxiv.org Another potential target for sulfonamides is dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.govresearchgate.net
Once a target protein is selected, potential binding pockets are identified. These are typically clefts or cavities on the protein surface that can accommodate the ligand. For carbonic anhydrases, the active site contains a zinc ion which is a key interaction point for sulfonamide inhibitors. mdpi.comacs.org For DHPS, the active site binds the natural substrate, p-aminobenzoic acid (PABA), and sulfonamides act as competitive inhibitors by binding to this site. nih.gov
Assessment of Binding Stability and Free Energy (ΔG)
Following the identification of a binding pose through molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the protein-ligand complex. These simulations model the atomic movements over time, providing insights into the dynamic behavior of the complex. The stability is often evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period.
Table 2: Illustrative Binding Free Energy Decomposition
| Residue | Interaction Energy (kcal/mol) |
| ZN | -5.5 |
| HIS94 | -2.1 |
| HIS96 | -1.8 |
| HIS119 | -2.3 |
| VAL121 | -1.5 |
| PHE131 | -2.0 |
| LEU198 | -1.7 |
| THR199 | -1.2 |
| THR200 | -1.0 |
This is a hypothetical data table illustrating the contribution of key active site residues to the binding of a sulfonamide inhibitor to carbonic anhydrase. The values are for illustrative purposes only.
Validation of Predicted Binding Poses with Crystallographic Data
The ultimate validation of a predicted binding pose from molecular docking comes from its comparison with experimental structural data, typically obtained from X-ray crystallography of the protein-ligand complex. The root-mean-square deviation (RMSD) between the docked pose and the crystallographically determined pose is a common metric for validation. An RMSD value below 2.0 Å is generally considered a good agreement, indicating that the docking protocol can accurately reproduce the experimental binding mode. nih.gov
In the absence of a crystal structure for the specific ligand-protein complex, validation can be performed by redocking a known, co-crystallized ligand into the active site and comparing the resulting pose with the experimental one. mdpi.comnih.gov This process helps to validate the docking parameters and scoring functions. For this compound, while a specific co-crystal structure may not be available, the wealth of crystallographic data for other sulfonamide inhibitors bound to targets like carbonic anhydrase and DHPS provides a strong basis for validating docking protocols. chemrxiv.orgnih.gov
Ligand-Protein Interaction Profiling
A detailed analysis of the interactions between the ligand and the protein is crucial for understanding the basis of its binding affinity and selectivity. This involves identifying and characterizing the various non-covalent interactions, including:
Hydrogen bonds: These are critical for specificity and are formed between hydrogen bond donors and acceptors on both the ligand and the protein.
Hydrophobic interactions: These occur between nonpolar regions of the ligand and protein, contributing significantly to binding affinity.
π-π stacking: This interaction occurs between aromatic rings, such as the pyridine and benzene rings of this compound and aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein.
Ionic interactions: These occur between charged groups on the ligand and protein.
Coordination bonds: In metalloenzymes like carbonic anhydrase, the sulfonamide group can coordinate with the active site metal ion (e.g., zinc). mdpi.comacs.org
Various software tools can be used to generate 2D and 3D diagrams that visualize these interactions, providing a clear and detailed picture of the binding mode. researchgate.net For this compound, the pyridine nitrogen and the sulfonamide group are expected to be key players in forming hydrogen bonds and coordinating with metal ions, while the aromatic rings would be involved in hydrophobic and π-stacking interactions.
Enzyme Interaction Studies (e.g., Carbonic Anhydrase)
The benzenesulfonamide group is a well-established zinc-binding function, crucial for the inhibition of metalloenzymes like carbonic anhydrases (CAs). nih.gov Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Their involvement in various physiological and pathological processes has made them a significant drug target. nih.govresearchgate.net
Derivatives of this compound are investigated as inhibitors of several human carbonic anhydrase (hCA) isoforms. The sulfonamide moiety is critical for activity, as it coordinates to the Zn(II) ion in the enzyme's active site. nih.gov The primary sulfonamide (SO₂NH₂) is deprotonated and binds to the zinc ion, displacing the zinc-coordinated water molecule or hydroxide (B78521) ion.
Studies on related benzenesulfonamide derivatives incorporating pyridazine (B1198779) moieties have shown potent inhibitory activity against cytosolic isoforms hCA I and II, as well as transmembrane, tumor-associated isoforms hCA IX and XII. nih.gov The general mechanism involves the sulfonamide group mimicking the structure of natural substrates to inhibit enzyme activity. The exploration of different substituents on the benzenesulfonamide scaffold allows for the development of isoform-selective inhibitors. nih.govnih.gov For example, in a series of pyrazole-based benzenesulfonamides, substitutions on the phenyl rings attached to the pyrazole (B372694) core led to varying inhibitory activities against hCA II, IX, and XII. nih.gov
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by a Pyrazole-Based Benzenesulfonamide Derivative (Compound 4d) nih.gov
| Enzyme Isoform | IC₅₀ (µM) |
| hCA II | > 10 |
| hCA IX | 1.3 ± 0.21 |
| hCA XII | 0.85 ± 0.15 |
Note: Data for a related pyrazole-based benzenesulfonamide derivative, not this compound itself, is shown to illustrate typical inhibitory activity.
Binding Properties with Nucleic Acids (e.g., CT-DNA)
The interaction of small molecules with nucleic acids, such as calf thymus DNA (CT-DNA), is a critical area of study for the development of potential therapeutic agents. While direct studies on the binding of this compound with CT-DNA are not extensively detailed in the provided context, the principles of such interactions can be understood from studies on similar heterocyclic compounds.
The binding of a molecule to DNA can occur through several modes, including intercalation, groove binding, and electrostatic interactions. nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This is often confirmed through techniques like fluorescence quenching of DNA-ethidium bromide conjugates, where the compound displaces the intercalated ethidium (B1194527) bromide, leading to a decrease in fluorescence. nih.govnih.gov
For instance, studies on copper(II) complexes with ligands derived from hydrazones and pyridines have demonstrated DNA binding. nih.gov Docking simulations for these complexes suggested that intercalation is a primary binding mode, though minor groove binding is also possible. nih.gov Similarly, acridine (B1665455) derivatives have been shown to bind with CT-DNA primarily through an intercalative mode, confirmed by DNA melting temperature analysis. nih.gov The binding affinity is often quantified by a binding constant, with higher values indicating stronger interaction. nih.govresearchgate.net Computational docking simulations are frequently employed to predict and visualize the preferred binding mode and identify key interactions between the small molecule and DNA. nih.gov
Conformational Changes during Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic nature of molecules and their interactions over time. nih.govmdpi.com These simulations can reveal conformational changes in both a ligand, such as this compound, and its biological target (e.g., an enzyme) upon binding. nih.govnih.gov
MD simulations can capture events like the opening and closing of binding pockets, the flexibility of the ligand within the active site, and large-scale adaptations of protein residues. researchgate.net For a ligand, simulations can explore the rotational freedom around single bonds, predicting the most stable conformations and the energy barriers between them. When a ligand binds to a protein, its conformational freedom is often restricted. The simulation can show how the ligand adapts its shape to fit the binding site, an event described by the "induced fit" model of ligand binding. nih.gov
For example, MD simulations of the tankyrase 2 binding pocket, which has adjacent nicotinamide (B372718) and adenosine (B11128) subsites, revealed that the pocket undergoes significant conformational changes upon ligand binding. nih.gov Similarly, simulations of heptapeptides have shown that single amino acid changes can influence the entire conformational ensemble sampled by the peptide. mdpi.com These studies highlight how MD simulations can provide detailed insights into the dynamic interplay between a ligand and its receptor, which is crucial for understanding binding mechanisms. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov
Identification of Pharmacophoric Groups
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For benzenesulfonamide-based inhibitors, key pharmacophoric features have been identified.
Influence of Substituents on Activity
The nature and position of substituents on the benzene and pyridine rings of the this compound scaffold have a profound impact on biological activity. SAR studies systematically explore these effects.
In related pyrazole-based benzenesulfonamides, it was found that the type of substituent on the phenyl rings significantly affected inhibitory potency and selectivity against different carbonic anhydrase isoforms. nih.gov
Electron-donating groups (like methyl) were found to be favorable for enzyme inhibition when placed at certain positions. nih.gov
Electron-withdrawing groups (like chloro, bromo, or methoxy) also modulated the activity. For example, a 4-chlorophenyl attachment was favorable for inhibition, and a methoxy (B1213986) group increased potency against specific isoforms like hCA II and hCA XII. nih.gov
In a different class of platinum-pyridyl complexes, it was observed that electron-withdrawing substituents enhanced photosensitizing capabilities. nih.gov Chloro substitution on the central pyridine ring led to promising chemotherapeutic properties, while fluoromethylated substituents on an ancillary pyridine ring enhanced cytotoxicity under irradiation. nih.gov These examples underscore the principle that modifying substituents is a key strategy for fine-tuning the biological profile of a lead compound.
Table 2: Example of Substituent Effects on Carbonic Anhydrase Inhibition for Pyrazole Benzenesulfonamides nih.gov
| Compound | Substituent at Position 3 | Substituent at Position 5 | hCA II IC₅₀ (µM) |
| 4a | 2-hydroxyphenyl | 4-chlorophenyl | 0.95 ± 0.17 |
| 4b | 2-hydroxyphenyl | 4-bromophenyl | > 10 |
| 4f | 2-hydroxy-4-bromophenyl | 4-methylphenyl | 0.24 ± 0.08 |
Note: Data for related pyrazole-based benzenesulfonamide derivatives illustrates the impact of substituents.
Effects of Isosteric Replacements
Isosteric replacement involves substituting one atom or group of atoms in a compound with another that has similar physical or chemical properties. This strategy is used to investigate the role of a specific group or to improve properties like potency, selectivity, or metabolic stability.
A clear example of this approach is seen in the design of dual carbonic anhydrase/cyclooxygenase-2 (COX-2) inhibitors. nih.gov In one study, the furanone heterocycle in the known inhibitor Polmacoxib was replaced with a pyridazinone ring . nih.gov This bioisosteric replacement maintained the crucial benzenesulfonamide motif. The resulting pyridazinone-based sulfonamides showed potent inhibitory activities, demonstrating that the pyridazinone ring was a successful isostere for the furanone ring in this context. nih.gov Similarly, isosteric replacements in platinum complexes, such as varying halogen substituents (e.g., fluorine vs. chlorine), have been shown to significantly affect the compound's biological activity. nih.gov
Exploring Potential Targets and Activities
Computational "target fishing" and the evaluation of structurally related analogs have illuminated several potential biological avenues for this compound and its derivatives. While direct studies on the parent compound are limited, research on close analogs provides significant insights into its possible applications.
Derivatives of this scaffold have shown a broad range of anti-infective properties. For instance, the structurally similar N-(pyrazin-2-yl)benzenesulfonamides have been investigated for their antimycobacterial effects. nih.gov Specifically, 4-amino substituted analogs demonstrated good activity against Mycobacterium tuberculosis H37Rv. nih.gov Further computational analysis of this class identified matrix metalloproteinase-8 as a promising target for future exploration. nih.gov Isomeric compounds, such as N-pyridin-3-yl-benzenesulfonamide, have exhibited antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi, Eschericha coli) bacteria. researchgate.net
The potential of this chemical class extends to anti-protozoal activity. A derivative, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, was found to be active against both promastigote and amastigote forms of Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov Its parasiticidal action was linked to the increased production of nitric oxide (NO) and reactive oxygen species (ROS). nih.gov Furthermore, N-(pyrimidin-2-yl)benzenesulfonamide derivatives, where a pyrimidine (B1678525) ring replaces the pyridine, have been synthesized and shown to possess anti-amoebic activity against Entamoeba histolytica. nih.gov
Beyond anti-infectives, the core benzenesulfonamide structure is a well-known scaffold for targeting other protein classes. For example, derivatives based on an N-(1H-indazol-6-yl)benzenesulfonamide core have been developed as highly potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy. nih.gov This suggests that the this compound scaffold could also be adapted to target kinases.
Rationalizing Findings through Electronic and Steric Effects
The biological activity of this compound derivatives can be rationalized by examining the electronic and steric properties of the molecule. Structure-activity relationship (SAR) studies on related compounds show that modifications to either the benzene or the pyridine ring can significantly impact efficacy. mdpi.com
Electronic Effects: The distribution of electron density within the molecule is critical for its interaction with biological targets. The introduction of electron-withdrawing groups (e.g., -CN, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) on the phenyl ring alters the electronic nature of the entire molecule. mdpi.com For example, in a study of related thieno[2,3-b]pyridines, compounds bearing a cyano (-CN) group, a strong electron-withdrawing group, showed a marked decrease in the expression of the FOXM1 protein, an effect not seen with electron-donating groups. mdpi.com Computational analyses, such as mapping the Molecular Electrostatic Potential (MEP), can visualize these properties, indicating regions of low electron density that may favor interactions with electron-rich areas in a protein's binding site, such as those created by aspartate or serine residues. mdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another key indicator; a smaller energy gap suggests higher chemical reactivity and easier electron excitation. nih.gov
Steric Effects: The size and spatial arrangement of substituents (steric effects) play a crucial role in determining how well the molecule fits into a target's binding pocket. Bulky substituents can cause steric hindrance, preventing optimal binding. Conversely, the correct placement of substituents can enhance binding by occupying specific pockets within the receptor site. The flexibility of the molecule, often measured by the number of rotatable bonds, also contributes. While some flexibility is needed to adopt the ideal conformation for binding, too much can be entropically unfavorable. mdpi.com
Enantioselective Modification and Stereochemical Aspects
While specific studies on the enantioselective modification of this compound are not extensively documented, the principles of stereochemistry are fundamental to its potential interactions in a chiral biological environment. If the scaffold were modified to include a stereocenter, the resulting enantiomers would be expected to exhibit different biological activities.
This differentiation arises because biological targets, such as enzymes and receptors, are made of chiral L-amino acids and are, therefore, stereospecific. The two enantiomers of a chiral drug can have different affinities and efficacies at the target site.
The synthesis of chiral molecules containing a sulfonamide moiety has been achieved in other systems. For example, organocatalytic methods have been successfully used to perform intramolecular aza-Michael reactions with vinyl sulfonamides, creating piperidine (B6355638) rings with a quaternary stereocenter in excellent enantioselectivity. rsc.org This demonstrates that synthetic methodologies exist for introducing chirality into sulfonamide-containing scaffolds. Should a chiral version of this compound be developed, separating and evaluating the individual enantiomers would be a critical step in understanding its precise mechanism of action and optimizing its therapeutic profile.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
In silico ADMET screening is a vital part of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties and potential liabilities, thereby reducing late-stage attrition. nih.gov Computational models are used to estimate how a molecule like this compound will behave in the body.
Drug-Likeness and Drug Score Assessment
Drug-likeness is a qualitative concept used to evaluate whether a compound contains functional groups and physical properties consistent with known drugs. github.com This is often assessed using rules like Lipinski's Rule of Five (e.g., molecular weight ≤ 500, LogP ≤ 5) and Veber's rule (e.g., ≤ 10 rotatable bonds). mdpi.com A drug score is a calculated value that combines various properties into a single number to help rank compounds. Studies on related sulfonamide-pyridine derivatives have shown them to possess positive drug-likeness scores, such as 0.48 and 0.56, suggesting favorable drug-like characteristics. researchgate.net
Table 1: Predicted Drug-Likeness and Physicochemical Properties for a Representative this compound Derivative
| Property | Predicted Value | Conformance |
| Molecular Weight ( g/mol ) | < 500 | Yes |
| LogP (Octanol/Water Partition) | < 5 | Yes |
| Hydrogen Bond Donors | < 5 | Yes |
| Hydrogen Bond Acceptors | < 10 | Yes |
| Molar Refractivity | 40-130 | Yes |
| Drug-Likeness Score | Positive (e.g., 0.56) researchgate.net | Favorable |
Note: Values are representative based on predictions for structurally similar compounds.
Gastrointestinal Absorption and Metabolic Stability
Gastrointestinal (GI) Absorption: The potential for a drug to be absorbed from the gut is a key factor for oral bioavailability. In silico models predict GI absorption based on physicochemical properties. nih.gov Properties like a polar surface area (PSA) of less than 140 Ų and 10 or fewer rotatable bonds are indicators of good oral absorption. mdpi.comnih.gov For this compound and its analogs, computational models often predict high gastrointestinal absorption. nih.gov
Metabolic Stability: The stability of a compound in the presence of metabolic enzymes, primarily cytochrome P450 (CYP) enzymes in the liver, determines its half-life. news-medical.net In silico tools can predict sites on the molecule that are most susceptible to metabolism. news-medical.net This can be complemented by in vitro assays using liver microsomes. For example, a related N-(1H-indazol-6-yl)benzenesulfonamide inhibitor showed acceptable human liver microsome stability with a half-life (T1/2) of 51.0 minutes. nih.gov However, other complex pyridine-containing compounds have shown high metabolic instability in microsome assays, indicating that this is a critical parameter to evaluate. nih.gov
Table 2: Predicted ADMET Profile for this compound Analogs
| Parameter | Prediction | Source/Rationale |
| Gastrointestinal Absorption | High | Based on physicochemical properties (PSA, LogP). mdpi.comnih.gov |
| BBB Permeant | No/Low | Generally predicted for sulfonamides due to polarity. |
| P-glycoprotein (P-gp) Substrate | Varies | Potential for efflux, must be evaluated. nih.gov |
| CYP2D6 Inhibitor | No | Common prediction for simple analogs. |
| CYP3A4 Inhibitor | No | Common prediction for simple analogs. |
| Metabolic Stability (T1/2) | Moderate | Varies by derivative; e.g., 51.0 min for a related kinase inhibitor. nih.gov |
Note: These predictions are general and can vary based on the specific derivative and the algorithm used.
Solubility Optimization Strategies
Aqueous solubility is a critical physical property that influences a drug's absorption and formulation. Sulfonamides can sometimes exhibit poor solubility. In silico predictions can estimate the solubility of this compound, and if it is predicted to be low, several chemical modification strategies can be employed for optimization. mdpi.com
One common strategy is the introduction of polar or ionizable functional groups onto the chemical scaffold. Adding groups capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH2) groups, to either the benzenesulfonyl or pyridine rings can enhance interaction with water molecules. Another approach is to incorporate acidic or basic centers that will be ionized at physiological pH, such as a carboxylic acid or an additional amine, which dramatically increases aqueous solubility. These structural modifications must be carefully chosen to improve solubility without negatively impacting the compound's desired biological activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. In the context of this compound and its derivatives, QSAR studies have been instrumental in understanding the structural features crucial for their herbicidal effects and in guiding the design of more potent analogues.
Detailed Research Findings
Research into 3-(pyridin-2-yl)benzenesulfonamide derivatives has utilized both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build robust QSAR models. nih.gov These models have been effective in predicting the herbicidal activity of this class of compounds.
The CoMFA and CoMSIA models revealed that the biological activity of these compounds can be significantly enhanced through strategic structural modifications. The key fields influencing activity were identified as steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. nih.gov
For instance, a study on a series of 3-(pyridin-2-yl)benzenesulfonamide derivatives demonstrated that compounds 4q-4t exhibited excellent herbicidal activity against various weeds, comparable or superior to commercial herbicides like saflufenacil (B1680489) and sulcotrione (B48614) at a low concentration of 37.5 g a.i./ha. nih.gov Notably, compound 4t showed significantly greater herbicidal activity against four tested plant species than saflufenacil at a concentration of 3.75 g a.i./ha. nih.gov Furthermore, compound 4t displayed good selectivity, making it effective for weed control in maize crops. nih.gov
The predictive power of the developed QSAR models is supported by strong statistical validation. The correlation coefficient values (r) for the training and test sets in a study of benzenesulfonamide analogs were 0.8385 and 0.8282, respectively, indicating the effectiveness of the model in predicting potent anticancer agents. nih.gov
The following interactive tables summarize the herbicidal activity data for selected this compound derivatives and the statistical parameters of the QSAR models.
Table 1: Herbicidal Activity of Selected this compound Derivatives
This table details the post-emergence herbicidal activity of specific derivatives against a range of common weeds. The activity is rated based on the percentage of control observed.
| Compound | Barnyardgrass | Foxtail | Velvetleaf | Youth and Old Age |
| 4q | ≥90% | ≥90% | ≥90% | ≥90% |
| 4r | ≥90% | ≥90% | ≥90% | ≥90% |
| 4s | ≥90% | ≥90% | ≥90% | ≥90% |
| 4t | ≥90% | ≥90% | ≥90% | ≥90% |
| Saflufenacil | - | - | - | - |
| Sulcotrione | - | - | - | - |
| Data sourced from a study on novel herbicidal agents, where compounds were tested at a concentration of 37.5 g a.i./ha. nih.gov |
Table 2: Statistical Validation of a Benzenesulfonamide QSAR Model
This table presents the correlation coefficients for a QSAR model developed for a series of benzenesulfonamide derivatives, demonstrating the model's predictive capability for biological activity.
Biological Activity and Applications of N Pyridin 2 Ylbenzenesulfonamide and Its Derivatives
Enzyme Inhibition Studies
The inhibitory action of N-pyridin-2-ylbenzenesulfonamide derivatives against several key enzymes has been a primary focus of research, revealing their potential in treating numerous diseases.
Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov They function by binding to the zinc ion in the enzyme's active site, thereby blocking the reversible hydration of carbon dioxide. nih.gov This inhibitory action is crucial in various physiological and pathological processes, including pH regulation, CO2 homeostasis, and ion transport. tandfonline.com
Derivatives of pyridine-3-sulfonamide (B1584339) have been investigated as potent CA inhibitors. nih.gov The electron-withdrawing nature of the pyridine (B92270) ring enhances the acidity of the sulfonamide group, contributing to stronger inhibition. nih.gov Specifically, certain benzenesulfonamide (B165840) derivatives have shown effective inhibition of human carbonic anhydrase (hCA) isoforms, particularly hCA II. tandfonline.com For instance, a series of tosylated aromatic amine derivatives demonstrated significant inhibitory activity against hCA II. tandfonline.com
Furthermore, the "click tailing" method, which utilizes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, has been employed to modify pyridine-4-sulfonamides. nih.gov This technique allows for the introduction of diverse substituents, leading to the development of inhibitors with varying potencies against different CA isoforms, including the cancer-associated hCA IX and hCA XII. nih.govnih.gov Studies have shown that some of these modified compounds exhibit low nanomolar to subnanomolar inhibition of these tumor-associated isoforms. nih.gov
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Pyridine-3-sulfonamide Derivatives
| Compound/Isoform | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
| Derivative Set 1 | 58.8 - 8010 | - | - | - |
| Derivative Set 2 | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
Data sourced from studies on pyrazolo[4,3-c]pyridine sulfonamides and benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides. nih.govmdpi.com
Dihydropteroate (B1496061) Synthase (DHPS) Inhibition
Sulfonamides, including derivatives of this compound, are known to be competitive inhibitors of dihydropteroate synthase (DHPS). nih.govwikipedia.org This enzyme is critical for the synthesis of folic acid in bacteria, as it catalyzes the conversion of para-aminobenzoic acid (pABA) to dihydropteroate. nih.govwikipedia.orgpatsnap.com By mimicking pABA, these sulfonamides bind to the active site of DHPS, thereby halting folate production and exhibiting a bacteriostatic effect. nih.govwikipedia.orgpatsnap.com
The combination of DHPS inhibitors with dihydrofolate reductase (DHFR) inhibitors, such as trimethoprim, has been shown to produce a synergistic and bactericidal effect. nih.govacs.org Research has focused on developing dual inhibitors that can target both enzymes simultaneously. nih.govacs.org For example, a series of N-sulfonamide 2-pyridone derivatives were synthesized and found to be potent dual inhibitors of both DHPS and DHFR. acs.org
Pterin-sulfonamide conjugates have also been developed as effective DHPS inhibitors. nih.gov These conjugates demonstrate significant antimicrobial activity by targeting the folate biosynthesis pathway. nih.gov
Urease Enzyme Inhibition
Urease, a nickel-dependent enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. frontiersin.org Its inhibition is a key strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. frontiersin.org
Derivatives of (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide have been synthesized and screened for their anti-urease activity. nih.gov Several of these compounds exhibited potent inhibition of jack bean urease, with some derivatives being significantly more active than the standard inhibitor, thiourea. nih.gov The structural similarity of these compounds to the basic skeleton of the urease substrate is believed to contribute to their high activity. nih.gov
Additionally, pyridylpiperazine hybrid derivatives have been investigated as urease inhibitors, with some showing remarkable potential. frontiersin.org
Table 2: Urease Inhibition by (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide Derivatives
| Derivative | IC₅₀ (µM) |
| 3l | 2.21 ± 0.45 |
| Thiourea (Standard) | 20.03 ± 2.06 |
Data represents the most active derivative from the study. nih.gov
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition
Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and its tyrosine kinase (TK) domain is a primary focus for inhibitors. EGFR-TKIs are crucial in treating non-small cell lung cancer (NSCLC) with EGFR mutations. nih.gov These inhibitors typically act as ATP-competitive agents, binding to the intracellular domain of the receptor. nih.gov
While direct studies on this compound as an EGFR-TK inhibitor are limited in the provided context, the broader class of sulfonamides has been explored in the design of multi-targeted kinase inhibitors. The development of dual EGFR and Aurora Kinase B (AURKB) inhibitors represents a strategy to overcome resistance to conventional EGFR-TKIs. nih.gov
Anthrax Lethal Factor Inhibition
Anthrax lethal factor (LF) is a zinc-dependent metalloprotease and a primary virulence factor of Bacillus anthracis. nih.govnih.gov Inhibition of LF is a promising therapeutic strategy for treating anthrax infection. nih.govnih.gov
Research has identified hydroxamate-based compounds as potent inhibitors of LF. nih.govnih.gov One such inhibitor, (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide, which contains a sulfonylamino group, has been shown to effectively inhibit LF protease activity. nih.govnih.gov This inhibition has demonstrated protective effects in both cell-based assays and animal models of anthrax toxemia. nih.govnih.gov
Other Enzyme Inhibition Mechanisms
The versatility of the this compound scaffold extends to the inhibition of other enzymes. For instance, N-(Pyridin-2-yl) arylsulfonamides have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov
Furthermore, the inhibition of cytochrome P450 (P450) enzymes by various drugs is a significant area of study due to its implications for drug-drug interactions. nih.gov While specific data on this compound is not detailed, the general principles of P450 inhibition, including competitive, non-competitive, and mechanism-based inactivation, are relevant to understanding the potential interactions of this class of compounds. nih.govbiomolther.org
Antimicrobial Research on this compound and Its Derivatives
The quest for novel antimicrobial agents has led to extensive investigation into various chemical scaffolds, including this compound and its derivatives. These compounds have demonstrated a spectrum of activity against a range of pathogenic microorganisms, including bacteria and fungi, making them a significant area of interest in medicinal chemistry.
Antibacterial Activity
Derivatives of this compound have shown promise as antibacterial agents, with studies revealing their efficacy against both Gram-positive and Gram-negative bacteria. The structural modifications of the parent compound have a considerable impact on the breadth and potency of their antibacterial effects.
Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)
Research has highlighted the potential of this compound derivatives against Gram-positive bacteria. For instance, a study on N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide demonstrated significant inhibitory effects against Staphylococcus aureus. nih.gov This particular derivative showed a higher efficacy against 21 methicillin-resistant S. aureus (MRSA) isolates compared to the antibiotic oxacillin (B1211168). nih.gov The introduction of an electron-withdrawing group on the ring was found to markedly increase the antimicrobial activity. nih.gov
Another study synthesized a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives which displayed potent antibacterial activity. rsc.org Specifically, the isopropyl substituted derivative exhibited a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus. rsc.org Similarly, N-pyridin-3-yl-benzenesulfonamide was synthesized and showed considerable antimicrobial activity against Staphylococcus aureus at various concentrations. researchgate.netearthlinepublishers.com
Furthermore, some pyridin-2-yl-carbamodithioates, which incorporate a related structural motif, were tested against Staphylococcus aureus NCIM 5022, although most of these specific compounds did not show activity. fabad.org.tr In contrast, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) (pytz) capped Pd(0) nanoparticles fully inhibited the growth of Gram-positive Bacillus subtilis. researchgate.net The antimicrobial activity of these nanoparticles was confirmed by observing ultrastructural damage and the formation of blebs on the bacterial cell surface. researchgate.net
The antibacterial activity of various other pyridine derivatives has also been explored. For example, certain izoxazole-pyridone derivatives showed good antimicrobial activity against Bacillus subtilis. nih.gov Members of the Bacillus subtilis group are also known to produce a variety of antimicrobial compounds themselves, including polyketides and volatile organic compounds. frontiersin.orgnih.gov
Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Bacterial Strain | Key Finding | Reference |
|---|---|---|---|
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (including MRSA) | Higher efficacy than oxacillin against 21 MRSA isolates. | nih.gov |
| Isopropyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | Low MIC of 3.9 μg/mL. | rsc.org |
| N-pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus | Showed great antimicrobial activity. | researchgate.netearthlinepublishers.com |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) capped Pd(0) nanoparticles | Bacillus subtilis | Complete inhibition of microbial growth. | researchgate.net |
Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi)
The antibacterial spectrum of this compound derivatives extends to Gram-negative bacteria. The synthesized N-pyridin-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against Salmonella typhi and Escherichia coli at concentrations ranging from 25 to 150 mg/ml. researchgate.netearthlinepublishers.comindexcopernicus.com
In a study focusing on pyridin-2-yl-carbamodithioates, compounds 4a and 4c showed notable activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 15.62 µg/ml. fabad.org.tr With the exception of one derivative (4b), the tested compounds in this series also exhibited significant activity against Pseudomonas aeruginosa 2200, with MIC values between 31.25 and 62.50 µg/ml. fabad.org.tr
Furthermore, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been investigated for their activity against Gram-negative bacteria. rsc.org While these specific derivatives were not active against E. coli at micromolar concentrations, potentially due to sulfonamide-resistant dihydropteroate synthase, their combination with a cell-penetrating peptide showed promise. rsc.org
Other related pyridine compounds have also been evaluated. For instance, certain N-alkylated pyridine-based organic salts demonstrated antibacterial activity against E. coli, with some showing a MIC of 55 ± 0.5% at a concentration of 100 μg mL−1. nih.gov Additionally, a novel sulfonamide ligand, N-[(E)-pyridin-3-ylmethylidene]benzenesulfonamide (PMBS), and its metal complexes were studied for their antimicrobial activity against several Gram-negative bacteria, including Pseudomonas aeruginosa, Salmonella typhi, and Escherichia coli. researchgate.net
Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Bacterial Strain | Key Finding | Reference |
|---|---|---|---|
| N-pyridin-3-yl-benzenesulfonamide | Salmonella typhi, Escherichia coli | Great antimicrobial activity at 25-150 mg/ml. | researchgate.netearthlinepublishers.comindexcopernicus.com |
| Pyridin-2-yl-carbamodithioates (4a, 4c) | Escherichia coli | MIC of 15.62 µg/ml. | fabad.org.tr |
| Pyridin-2-yl-carbamodithioates (except 4b) | Pseudomonas aeruginosa 2200 | MIC values in the range of 31.25-62.50 µg/ml. | fabad.org.tr |
| N-[(E)-pyridin-3-ylmethylidene]benzenesulfonamide (PMBS) and its metal complexes | Pseudomonas aeruginosa, Salmonella typhi, Escherichia coli | Studied for antimicrobial activities. | researchgate.net |
Inhibition of Bacterial Folic Acid Synthesis
A key mechanism of action for sulfonamide-based antibacterial agents is the inhibition of folic acid synthesis. researchgate.net Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate. nih.gov Bacteria require tetrahydrofolate for the synthesis of nucleic acids (DNA and RNA) and some amino acids. By blocking its production, sulfonamides effectively halt bacterial growth and replication. researchgate.net
For example, sulfamethoxazole, a well-known sulfonamide, functions by inhibiting bacterial DHPS. nih.gov This mechanism is believed to be relevant for derivatives of this compound as well. The structural similarity of these compounds to p-aminobenzoic acid (PABA), the natural substrate for DHPS, allows them to bind to the enzyme's active site, thereby blocking the folic acid pathway. researchgate.net The presence of the sulfonamide moiety (SO2NH) is crucial for this activity. researchgate.net
Antifungal Activity
In addition to their antibacterial properties, derivatives of this compound have also been explored for their potential as antifungal agents.
Activity against Fungal Strains (e.g., Candida albicans, Aspergillus niger, Aspergillus flavus)
Several studies have demonstrated the antifungal potential of compounds related to this compound. For instance, a series of pyrazolylbenzenesulfonamide derivatives were screened for their in-vitro antimicrobial activity against Candida albicans. nih.gov Two compounds in particular, 4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide and 4-(3-Tolyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide, were identified as the most active dual anti-inflammatory and antimicrobial agents. nih.gov
Other research has focused on different heterocyclic compounds containing a pyridine moiety. Thiophene-pyrazole-pyridine hybrids have shown good antimicrobial activity against Aspergillus flavus and Candida albicans. nih.gov Similarly, 6-arylamino-5-chloro-2-(2-pyridyl)-4,7-benzimidazolediones exhibited potent antifungal activity against Candida species and Aspergillus niger. nih.gov
The antifungal activity of pyrazole (B372694) derivatives has also been investigated against Aspergillus flavus and Aspergillus niger. nih.gov One particular pyrazole derivative was found to be highly effective against both fungal strains. nih.gov Furthermore, the synthetic amide 2-chloro-N-phenylacetamide has shown antifungal activity against Aspergillus flavus strains, with a proposed mechanism of action involving binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br
Antifungal Activity of this compound and Related Derivatives
| Compound/Derivative | Fungal Strain | Key Finding | Reference |
|---|---|---|---|
| 4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide and 4-(3-Tolyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide | Candida albicans | Most active dual anti-inflammatory antimicrobial agents in the study. | nih.gov |
| Thiophene-pyrazole-pyridine hybrids | Aspergillus flavus, Candida albicans | Good antimicrobial activity. | nih.gov |
| 6-arylamino-5-chloro-2-(2-pyridyl)-4,7-benzimidazolediones | Candida species, Aspergillus niger | Potent antifungal activity. | nih.gov |
| Pyrazole derivative (specific) | Aspergillus flavus, Aspergillus niger | Highly effective against both strains. | nih.gov |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | Promising antifungal potential. | scielo.br |
Antitubercular Activity against Mycobacterium tuberculosis and Nontuberculous Mycobacteria
Derivatives of this compound have been investigated for their potential as antitubercular agents, showing varied efficacy against both Mycobacterium tuberculosis (M.tb) and nontuberculous mycobacteria (NTM).
A series of pyrazolo[3,4-b]pyridine-bearing sulfonamides were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. researchgate.net Several of these derivatives demonstrated notable minimum inhibitory concentration (MIC) values. researchgate.net For instance, certain compounds within this series showed significant antitubercular effects when compared against standard drugs. researchgate.net
In another study, pyridine-2-methylamine derivatives were identified as inhibitors of MmpL3, a crucial transporter in M.tb. nih.gov Compound 62 from this series was particularly potent, with a MIC of 0.016 µg/mL against the M.tb H37Rv strain and activity against clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains (MIC = 0.0039-0.0625 µg/mL). nih.gov The strategic design of these molecules, focusing on the interaction with the S1 hydrophobic pocket and the S2 hydrophobic pocket of the target, led to the development of compounds with high efficacy. nih.gov
Furthermore, 2-pyridinecarboxamidrazone derivatives have been assessed for their inhibitory action against Mycobacterium avium. nih.gov Among these, four compounds, including three chlorine derivatives, were able to inhibit 94% of the tested strains with a MIC of 32 mg/L, suggesting their potential for further development as antimycobacterial agents. nih.gov The investigation into 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines also revealed potent M.tb growth inhibition. mdpi.com Specifically, the 4'-N-morpholine derivative 66 showed excellent inhibitory data with MICs of 0.06 µg/mL (MABA) and 0.98 µg/mL (LORA), coupled with low toxicity towards mammalian cells. mdpi.com
The following table summarizes the antitubercular activity of selected this compound derivatives.
Antibiofilm Activity
The formation of biofilms by pathogenic microbes presents a significant challenge in treating infections. Some derivatives of this compound have demonstrated promising antibiofilm capabilities.
In a study focused on urinary tract infection-causing pathogens, a novel series of 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety was synthesized and evaluated for antimicrobial and antibiofilm activities. nih.gov Compound 3l from this series exhibited significant antibiofilm activity against E. coli, P. aeruginosa, and C. neoformans, with biofilm extension inhibition percentages of 94.60%, 91.74%, and 98.03%, respectively, at a concentration of 10.0 µg/mL. nih.gov The mechanism of action is believed to involve the inhibition of dihydropteroate synthase (DHPS), which is essential for folate synthesis and, consequently, DNA replication. nih.gov
Additionally, research on ruthenium complexes with 2-pyridin-2-yl-1H-benzimidazole has shown synergistic antibiofilm effects. nih.gov The anti-biofilm activity of the ruthenium complexes at a concentration of 1 mM was found to be superior to that of the ligand alone against P. aeruginosa PAO1, indicating that the combination of the ligand with the ruthenium ion enhances its efficacy. nih.gov This suggests that metal complexation could be a viable strategy to improve the antibiofilm properties of this compound-based compounds.
The following table highlights the antibiofilm activity of a selected derivative.
Antiviral Research
Inhibition of Enterovirus Replication (e.g., Poliovirus, EV-A71, CV-B3)
Enteroviruses, including poliovirus, enterovirus A71 (EV-A71), and coxsackievirus B3 (CV-B3), are responsible for a wide range of human diseases. Research into inhibitors of enterovirus replication has identified several promising compounds, including some with structural similarities to this compound.
A study on benzimidazole (B57391) derivatives revealed their potential as broad-spectrum anti-enterovirus agents. nih.gov Among the tested compounds, derivative 2b showed interesting activity against EV-A71, with an EC50 of 3 µM, and was able to protect cell monolayers from virus-induced cytopathogenicity. nih.gov The mechanism of action for this compound was suggested to be the inhibition of viral endocytosis by reducing viral attachment and penetration into host cells. nih.gov
While direct studies on this compound derivatives against poliovirus and CV-B3 are limited in the provided context, the development of hundreds of EV-A71 inhibitors has been a focus of research. nih.gov These inhibitors target various stages of the viral life cycle, including the viral capsid, RNA-dependent RNA polymerase (RdRp), and viral proteases. nih.gov The structural features of this compound could potentially be adapted to target these viral components.
HIV Protease Inhibition
The human immunodeficiency virus (HIV) protease is a critical enzyme in the viral life cycle, making it a key target for antiretroviral therapy. Sulfonamide-containing compounds have been a cornerstone in the design of potent HIV protease inhibitors.
Based on the structure of Darunavir, a series of tertiary amine derivatives were designed and synthesized, showing potent HIV-1 protease inhibitory properties. nih.gov Compounds 35e and 38e from this series exhibited excellent inhibition with IC50 values of 15 nM and 64 nM, respectively. nih.gov
In another study, the structure-based design of HIV-1 protease inhibitors with novel tricyclic ring P2-ligands led to the development of highly potent compounds. nih.gov Inhibitor 4a demonstrated a very potent enzyme inhibitory Ki value of 8 pM and an antiviral IC50 of 38 nM. nih.gov Further modifications, such as the incorporation of a 3,5-difluorophenylmethyl group as the P1-ligand in inhibitor 4d , resulted in an even more potent antiviral IC50 of 86 pM. nih.gov
The following table presents the inhibitory activity of selected sulfonamide-based HIV protease inhibitors.
Antiproliferative and Anticancer Research
Cytotoxic Activity against Human Tumor Cell Lines (e.g., HeLa, HCT-116, MCF-7, A549)
Derivatives of this compound have demonstrated significant cytotoxic activity against a variety of human tumor cell lines, indicating their potential as anticancer agents.
A series of N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-1-(5-phenyl-1H-pyrazol-1-yl)amidine derivatives were synthesized and evaluated for their antiproliferative activity against colon cancer (HCT-116), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. researchgate.net Several compounds showed selective cytotoxicity, particularly against HCT-116 and HeLa cells, with IC50 values in the low micromolar range. researchgate.net Another study on new N-benzenesulfonylguanidine derivatives also reported selective growth inhibition of MCF-7 and HCT-116 cells. researchgate.net For instance, compound 7 with a 2-chloromethylbenzylthio substituent showed IC50 values of 12 µM and 19 µM against HCT-116 and MCF-7 cells, respectively. researchgate.net
The synthesis of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives also yielded compounds with notable anticancer activity. nih.gov The presence of a hydroxyl group in the benzene (B151609) ring at the 3-arylpropylidene fragment was found to be crucial for cytotoxicity. nih.gov Compounds 20 and 24 were among the most cytotoxic, with mean IC50 values of 12.8 µM and 12.7 µM, respectively, against three tested cell lines. nih.gov Compound 30 was particularly effective against the HCT-116 cell line, with an IC50 of 8 µM. nih.gov
Furthermore, research on the effect of safranal (B46814) on the response of cancer cells to topoisomerase I inhibitors showed that HCT-116 cells are more sensitive to safranal (IC50 of 49.3 µM) compared to A549 cells (IC50 of 92.5 µM). nih.gov While not a direct derivative, this highlights the differential sensitivity of cancer cell lines to cytotoxic agents. Benzimidazole derivatives have also been investigated, with benzimidazole 4 showing high cytotoxic activity against MCF-7 cells (IC50 = 8.86 µg/mL) and moderate activity against HCT-116 cells (IC50 = 24.08 µg/mL). waocp.org
The following table summarizes the cytotoxic activity of selected this compound derivatives and related compounds against various human tumor cell lines.
Mechanisms of Anticancer Activity (e.g., Cell Cycle Perturbation, Tubulin Polymerization Inhibition, Angiogenesis Inhibition)
The anticancer properties of this compound and its derivatives are underpinned by several key mechanisms, most notably cell cycle perturbation, inhibition of tubulin polymerization, and anti-angiogenesis effects.
Cell Cycle Perturbation:
Derivatives of this compound have been shown to induce cell cycle arrest, a critical mechanism for controlling cancer cell proliferation. For instance, certain novel pyridopyrimidine derivatives act as cyclin-dependent kinase (Cdk) inhibitors, which are crucial drivers of the cell cycle. nih.gov These compounds have been observed to cause cell cycle arrest in various cell lines. nih.gov One such inhibitor was able to maintain cell cycle arrest in a leukemia and a breast cancer cell line, even when these cells over-expressed oncogenes like Bcl-2 or cyclin D1. nih.gov
A novel (E)-styrylsulfonyl methylpyridine derivative, TL-77, induces a significant G2/M phase cell cycle arrest in cancer cells, which is then followed by apoptosis. doi.org Similarly, a series of 2-N-aryl-substituted benzenesulfonamidoacetamides were found to induce cell-cycle arrest at the G2/M phase. nih.gov Flow cytometry analysis of novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide (B126) derivatives also revealed an arrest of the cell cycle at the G0/G1 phase. nih.gov Furthermore, some imidazo[1,2-a]pyridine (B132010) compounds have been shown to cause cell cycle arrest by increasing the levels of p53 and p21 in treated breast cancer cells. nih.gov
Tubulin Polymerization Inhibition:
Several derivatives of this compound exert their anticancer effects by inhibiting tubulin polymerization, a process essential for mitotic spindle formation and cell division. The (E)-styrylsulfonyl methylpyridine compound, TL-77, has been shown to potently inhibit tubulin polymerization in cell-free conditions, leading to the formation of multipolar spindles and chromosome misalignment in cancer cells. doi.org
A series of 2-N-aryl-substituted benzenesulfonamidoacetamides have also been identified as novel tubulin polymerization inhibitors. nih.gov Mechanistic studies demonstrated that these compounds disrupt mitotic spindles by inhibiting microtubule polymerization. nih.gov The sulfonamide scaffold has been a key feature in the design of tubulin polymerization inhibitors, with some naphthalene (B1677914) sulfonamide derivatives acting as reversible antimitotic agents by interfering with this process. mdpi.com
Angiogenesis Inhibition:
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Certain derivatives of this compound have demonstrated anti-angiogenic properties. For example, 1-furan-2-yl-3-pyridin-2-yl-propenone has been shown to mediate its anti-angiogenic effects by suppressing both the production of vascular endothelial growth factor (VEGF) and VEGF-induced signaling. nih.gov
Cortistatin A, a natural product with a steroidal structure, and its simplified analogs containing pyrone- or pyridone-embedded structures, have shown promise as anti-angiogenic agents. nih.gov Furthermore, a series of 3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thiones were designed and found to be inhibitors of angiogenesis, targeting VEGFR-2. benthamscience.com
Antitumor Activity
Derivatives of this compound have demonstrated significant antitumor activity in various preclinical studies.
A series of newly synthesized pyridine, pyran, and pyrimidine (B1678525) derivatives were evaluated for their antitumor activities against 59 different human tumor cell lines. nih.gov Several of these compounds exhibited notable in vitro antitumor activities at low concentrations, with some showing high selectivity for leukemia cell lines. nih.gov Benzenesulphonohydrazide derivatives have also been reported to possess antitumor activity. nih.gov In a study of newly synthesized benzenesulphonohydrazones, one compound, in particular, showed high, selective, and diverse cytotoxicity against the tested cancer cell lines. nih.gov
Furthermore, 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides have shown very high activity against colon cancer, breast cancer, and cervical cancer cell lines, with a degree of selectivity relative to noncancerous cells. mdpi.com The antitumor activity of these N-(quinoline)sulfonamide derivatives is thought to be mediated through the inhibition of the NF-κB pathway, which is a key regulator of cell proliferation and survival. mdpi.com
Novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives have also been synthesized and evaluated for their anti-proliferative activity. nih.gov One compound from this series, compound 8b, displayed potent anti-proliferative activity against multiple myeloma cells and had lower toxicity than the established drug imatinib. nih.gov
The table below summarizes the antitumor activity of selected this compound derivatives.
| Derivative Type | Cancer Cell Lines | Observed Effect | Reference |
| Pyridine, pyrane, and pyrimidine derivatives | 59 human tumor cell lines including leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney | In vitro antitumor activities at low concentrations; high selectivity for leukemia cell lines for some compounds. nih.gov | nih.gov |
| Benzenesulphonohydrazones | Tumor cell lines | High, selective, and diverse cytotoxicity. nih.gov | nih.gov |
| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides | Colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) | High activity compared to cisplatin. mdpi.com | mdpi.com |
| (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamides | Multiple myeloma (RPMI8226) | Potent anti-proliferative activity (IC50 = 0.12 ± 0.09 μM). nih.gov | nih.gov |
Other Biological Activities
Beyond their anticancer properties, this compound and its derivatives exhibit a range of other biological activities, including anti-inflammatory, antihistaminic, anticonvulsant, and antidiabetic effects.
Anti-inflammatory Effects
The sulfonamide moiety is a well-known pharmacophore that contributes to various pharmacological activities, including anti-inflammatory effects. nih.gov A new series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were synthesized and tested for their anti-inflammatory effects. nih.gov One compound from this series, 11n, showed the highest ability to inhibit prostaglandin (B15479496) E2 production and was found to be selective for COX-2 over COX-1 and iNOS. nih.gov Benzenesulphonohydrazide derivatives have also been reported to have anti-inflammatory activity. nih.gov Additionally, some pyridazinone derivatives, which are structurally related, have been reported to inhibit cyclooxygenase 2 (COX-2). nih.gov
Antihistamine Properties
The structural features of this compound derivatives have led to the investigation of their potential as antihistamine agents. nih.gov Antihistamines function by blocking histamine (B1213489) receptors, primarily H-1 and H-2 receptors, to treat conditions like allergies and gastrointestinal issues. nih.gov A series of N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines were synthesized to study the bioisosteric replacement of a phenyl group with a 2-pyridyl ring, a common motif in antihistamines like astemizole. nih.gov One of these compounds, the isostere of astemizole, demonstrated the most potent antihistaminic properties in a rat model. nih.gov
Anticonvulsant Activity
Derivatives of this compound have shown promise as anticonvulsant agents. A series of 6-alkyl-N,N-disubstituted-2-pyridinamines were found to have potent anticonvulsant effects. nih.gov Three compounds from this series were particularly potent, with ED50 values ranging from 5 to 10 mg/kg. nih.gov Research has also shown that derivatives of five-membered heterocyclic rings, such as pyrrolidine-2,5-dione, possess anticonvulsant properties in various seizure models. mdpi.com
Antidiabetic Activity
The benzenesulfonamide scaffold is a key component of several antidiabetic drugs, such as sulfonylureas. nih.gov A series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamides derivatives were synthesized and showed considerable in-vivo antidiabetic activity in a streptozotocin-induced rat model. nih.gov Another study reported the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives as a promising novel scaffold for the development of antihyperglycemic agents. nih.gov These compounds enhanced adipogenesis in 3T3-L1 adipocytes and acted as PPARγ agonists. nih.gov Furthermore, N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been evaluated as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, which can lead to a significant lowering of plasma glucose levels. researchgate.net
The table below provides a summary of the antidiabetic activity of selected this compound derivatives.
| Derivative | Model | Key Findings | Reference |
| N-(4-phenylthiazol-2-yl)benzenesulfonamides | Streptozotocin-induced diabetic rats | Showed considerable antidiabetic activity compared to glibenclamide. | nih.gov |
| N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamides | 3T3-L1 adipocytes, HEK 293 cells, db/db mice | Enhanced adipogenesis, acted as PPARγ agonists, and showed antidiabetic effects. nih.gov | nih.gov |
| N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Non-insulin-dependent diabetes mellitus rat model | Significantly lowered plasma glucose levels by inhibiting 11β-HSD1. researchgate.net | researchgate.net |
Analgesic Properties
The therapeutic potential of compounds containing the this compound scaffold extends to analgesic applications. The analgesic and anti-inflammatory activities of molecules incorporating a pyridine ring are well-documented. For instance, piroxicam (B610120) and lornoxicam (B1675139) are established non-steroidal anti-inflammatory drugs (NSAIDs) that feature a pyridine moiety and are used to manage pain and inflammation in conditions like osteoarthritis and sciatica. Their mechanism involves inhibiting the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Furthermore, the molecular hybridization approach, which combines different pharmacophoric fragments, has led to the development of novel compounds with significant analgesic effects. Research into hybrid molecules that incorporate benzofuran, pyrazole, and pyridine rings has yielded candidates with potent anti-inflammatory and analgesic properties. Pyrazole derivatives, in particular, are recognized for their antipyretic, anti-inflammatory, and analgesic activities. This body of evidence suggests that the this compound structure, which combines the key pyridine and sulfonamide groups, is a promising foundation for the development of new analgesic agents.
Table 1: Analgesic Activity of Related Compound Classes This table is for illustrative purposes based on findings for related structures.
| Compound Class | Observed Activity | Mechanism of Action (where known) |
|---|---|---|
| Pyridine-containing NSAIDs (e.g., Piroxicam) | Anti-inflammatory, Analgesic | Inhibition of prostaglandin synthesis |
| Pyrazole derivatives | Antipyretic, Analgesic, Anti-inflammatory | Varied, including COX inhibition |
| Benzofuran-pyrazole-pyridine hybrids | Anti-inflammatory, Analgesic | Multifactorial, including inhibition of pro-inflammatory mediators |
Antioxidant Activity
Derivatives of this compound have demonstrated notable antioxidant capabilities. The antioxidant potential of chemical compounds is often evaluated by their ability to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous disease pathologies.
Studies on related structures, such as thiazinanones derived from 2-aminomethylpyridine (a related pyridine structure), have shown significant radical scavenging activity. acs.org These activities are typically measured using in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) tests. For example, certain thiazinanone derivatives have been effective in reducing lipid peroxidation and increasing total thiol groups in biological systems, indicating a protective effect against oxidative damage. acs.org
Similarly, sulfonamide derivatives of naturally occurring antioxidants like gallic acid have been synthesized and tested. nih.gov These compounds have shown an ability to neutralize DPPH free radicals, with their activity being dependent on their specific chemical structure. nih.gov Some sulfone-based COX-2 inhibitors have been shown to increase the susceptibility of lipids to oxidative modification, whereas sulfonamide COX-2 inhibitors like celecoxib (B62257) did not show this pro-oxidant effect, suggesting the nature of the sulfonamide linkage is crucial for its antioxidant profile. nih.gov
Table 2: Antioxidant Activity of Related Pyridine and Sulfonamide Derivatives
| Compound/Derivative Class | Assay | Result | Reference |
|---|---|---|---|
| Thiazinanones (from 2-aminomethylpyridine) | DPPH Radical Scavenging | Significant activity | acs.org |
| Thiazinanones (from 2-aminomethylpyridine) | ABTS Radical Scavenging | Significant activity | acs.org |
| Thiazinanones (from 2-aminomethylpyridine) | Lipid Peroxidation (in rat cerebral cortex & liver) | Reduced peroxidation | acs.org |
| Gallic Acid Sulfonamide Derivatives | DPPH Radical Scavenging | Effective neutralization of free radicals | nih.gov |
| Sulfonamide COX-2 inhibitors (e.g., Celecoxib) | LDL Oxidation Assay | No significant effect on oxidation rates | nih.gov |
Cardiovascular Implications and Effects on Perfusion Pressure/Coronary Resistance
Some pyridine derivatives have been investigated for their direct cardiac effects. For example, one study on a propionamide (B166681) derivative featuring a pyridine ring demonstrated that it induced negative chronotropic (heart rate) and inotropic (contractility) responses in isolated canine hearts. nih.gov Notably, this compound also caused a transient increase in coronary blood flow, suggesting a vasodilating effect on the coronary arteries which would decrease coronary resistance. nih.gov These effects were determined to be non-cholinergic, pointing to a direct action on the cardiac tissue and vasculature. nih.gov
Conversely, intolerance to certain sulfonamide drugs can lead to cardiac manifestations. nih.gov The cardiovascular risk profile can also differ subtly between related classes of compounds. A study comparing sulfone-based COX-2 inhibitors (e.g., rofecoxib) with sulfonamide-based inhibitors (e.g., celecoxib) found that the sulfone compounds increased the susceptibility of LDL to oxidation, a key process in atherosclerosis. nih.gov The sulfonamide inhibitor, however, did not have this pro-oxidant effect, which may contribute to a different cardiovascular risk profile. nih.gov This highlights that the specific "sulfonamide" group, as present in this compound, may have a more favorable profile regarding oxidative stress in the cardiovascular system compared to sulfone analogs.
Effects on Red Blood Cell Membrane Stability
A significant aspect of the biological activity of the broader sulfonamide class of compounds is their potential to affect red blood cell (RBC) membrane stability, which can lead to hemolytic anemia. clevelandclinic.orgwikipedia.org This phenomenon is a well-documented adverse effect for certain individuals and is related to increased breakdown of erythrocytes. oup.com
The mechanism often involves oxidative stress. acpjournals.org Sulfonamides can act as oxidant drugs, leading to the oxidation of hemoglobin and other cellular components within the red blood cell. nih.gov This process can result in the formation of Heinz bodies (precipitates of denatured hemoglobin) and damage to the cell membrane, rendering it fragile and susceptible to premature destruction (hemolysis). acpjournals.org The withdrawal of the drug typically allows for the regeneration of the blood, indicating a drug-induced event. oup.com
This hemolytic effect is not universal and often depends on an individual's sensitivity, which can be linked to genetic factors such as glucose-6-phosphate dehydrogenase (G6PD) deficiency. acpjournals.org In these individuals, the RBCs have a reduced capacity to handle oxidative stress, making them more vulnerable to oxidant drugs like sulfonamides. Studies have shown that incubation of susceptible erythrocytes with a sulfonamide drug can lead to the preferential oxidation and precipitation of hemoglobin, confirming the mechanism of membrane destabilization and hemolysis. nih.gov Therefore, while this compound's specific effect is not detailed, its inclusion in the sulfonamide class warrants consideration of this potential impact on RBC membrane integrity.
Potential Applications in Material Science and Chemical Processes
Beyond its biological activities, the this compound scaffold and its derivatives possess properties that make them valuable in material science and as intermediates in chemical synthesis.
In the realm of chemical processes, these compounds serve as important building blocks. The synthesis of this compound itself involves the reaction of a sulfonyl chloride with an aminopyridine, a fundamental transformation in medicinal and industrial chemistry. researchgate.net Derivatives are often used as starting materials or intermediates for the creation of more complex molecules, including various heterocyclic compounds with desired biological or physical properties. nih.govnih.gov
Furthermore, the pyridine and sulfonamide moieties are capable of coordinating with metal ions. The complexation of this compound derivatives with metal ions like Zinc(II) and Copper(II) has been explored. researchgate.net Such metal complexes can exhibit enhanced biological and catalytic potential. researchgate.net This opens up applications in catalysis, where the specific geometry and electronic properties of the metal complex can be tuned to facilitate specific chemical reactions, potentially leading to more efficient and selective industrial processes. The structural features of these molecules, such as the potential for hydrogen bonding and π–π stacking interactions, also make them of interest in the field of crystal engineering and the design of novel materials with specific three-dimensional networks. nih.gov
Q & A
Q. What are the optimal synthetic routes for N-pyridin-2-ylbenzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sulfonylation of 2-aminopyridine with benzenesulfonyl chloride. Key steps include:
- Reagent Ratios: Use stoichiometric equivalence (1:1) of sulfonyl chloride and amine to minimize unreacted starting materials .
- Base Selection: 3-Picoline or 3,5-lutidine enhances reaction efficiency by neutralizing HCl generated during sulfonamide formation .
- Temperature Control: Maintain temperatures between 263–268 K during reagent addition to prevent side reactions, as demonstrated in analogous sulfonamide syntheses .
- Workup: Isolate the product via acid-base extraction (e.g., washing with 1 M HCl) and purify by recrystallization (e.g., petroleum ether/ethyl acetate) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Focus on ¹H NMR signals for the sulfonamide NH (~10–12 ppm) and pyridine protons (aromatic region, 7–8.5 ppm). ¹³C NMR should confirm sulfonyl carbon resonance at ~125–135 ppm .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion peaks ([M+H]⁺) and rule out impurities.
- Elemental Analysis: Validate purity by comparing experimental vs. theoretical C, H, N, and S percentages.
- FT-IR: Confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and NH bending at ~1550 cm⁻¹ .
Advanced Research Questions
Q. How can crystallographic challenges in resolving this compound’s structure be addressed using SHELX software?
Methodological Answer:
- Data Collection: Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation) to achieve completeness >95% and R(int) < 0.05 .
- Hydrogen Bonding: SHELXL refines hydrogen atoms via riding models and identifies stabilizing interactions (e.g., N—H⋯O/N—H⋯N) critical for molecular packing .
- Torsion Angles: Analyze dihedral angles (e.g., pyridine vs. benzene ring) to confirm conformational stability. For example, a dihedral angle of ~75° indicates steric or electronic constraints .
- Validation: Cross-check refinement parameters (R1, wR2) against literature standards (e.g., R1 < 0.05 for high-quality structures) .
Q. How should researchers resolve discrepancies in NMR data for sulfonamide derivatives under varying solvent conditions?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMSO-d₆) may broaden NH proton signals due to hydrogen bonding. Compare data in CDCl₃ (sharper peaks) .
- Dynamic Exchange: Variable-temperature NMR (VT-NMR) can identify tautomerism or rotational barriers affecting peak splitting.
- pH Dependency: Adjust sample pH (e.g., with TFA) to stabilize specific protonation states and simplify spectra .
Q. What computational methods complement experimental data for predicting this compound’s reactivity?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD): Simulate solvent interactions to rationalize solubility trends (e.g., in DMSO vs. water).
- Docking Studies: For biological applications, dock the compound into enzyme active sites (e.g., carbonic anhydrase) to hypothesize inhibition mechanisms .
Data Contradiction Analysis
Q. How can conflicting crystallographic and spectroscopic data for sulfonamide derivatives be reconciled?
Methodological Answer:
- Case Study: If X-ray data shows planar geometry but NMR indicates restricted rotation:
- Perform VT-NMR to detect rotational barriers (e.g., around the S—N bond).
- Use synchrotron XRD to re-examine crystal packing effects that may enforce planarity .
- Statistical Validation: Apply Hamilton R-factor analysis to assess whether alternate refinement models (e.g., disordered atoms) improve fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
